5-fluoro PB-22 N-(4-fluoropentyl) isomer
Description
Properties
Molecular Formula |
C23H21FN2O2 |
|---|---|
Molecular Weight |
376.4 |
InChI |
InChI=1S/C23H21FN2O2/c1-16(24)7-6-14-26-15-19(18-10-2-3-11-20(18)26)23(27)28-21-12-4-8-17-9-5-13-25-22(17)21/h2-5,8-13,15-16H,6-7,14H2,1H3 |
InChI Key |
OMYXQSSFQLPJBR-UHFFFAOYSA-N |
SMILES |
O=C(OC1=C(N=CC=C2)C2=CC=C1)C3=CN(CCCC(F)C)C4=C3C=CC=C4 |
Synonyms |
quinolin-8-yl 1-(4-fluoropentyl)-1H-indole-3-carboxylate |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Structure Analysis of 5-Fluoro PB-22 N-(4-Fluoropentyl) Isomer
Executive Summary
The rapid proliferation of synthetic cannabinoids (SCs) has introduced significant challenges to forensic toxicology, particularly through the emergence of regioisomers. 5-Fluoro PB-22 (1-(5-fluoropentyl)-8-quinolinyl ester-1H-indole-3-carboxylic acid) is a potent CB1 receptor agonist. However, its N-(4-fluoropentyl) isomer—where the fluorine atom is positioned on the penultimate carbon of the alkyl chain—presents a distinct analytical challenge.
While both compounds share the formula C23H21FN2O2 and a molecular weight of 376.4 g/mol , their pharmacological profiles and legal statuses may differ. This guide provides a definitive technical workflow for differentiating the 5-fluoro (terminal) isomer from the 4-fluoro (sub-terminal) isomer, prioritizing Nuclear Magnetic Resonance (NMR) as the primary confirmation tool due to the limitations of Gas Chromatography-Mass Spectrometry (GC-MS) in resolving these isobaric species.
Chemical Identity & Structural Significance[1][2][3]
The core structural difference lies strictly in the alkyl tail attached to the indole nitrogen.
| Feature | 5-Fluoro PB-22 (Parent) | N-(4-Fluoropentyl) Isomer |
| IUPAC Name | Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | Quinolin-8-yl 1-(4-fluoropentyl)-1H-indole-3-carboxylate |
| Fluorine Position | Terminal (Primary Carbon) | Sub-terminal (Secondary Carbon) |
| Chirality | Achiral | Chiral (at C4 of pentyl chain) |
| Electronic Environment | High electron density at chain end | Inductive effect distributed mid-chain |
Why Differentiation Matters
-
Legal Adjudication: Many jurisdictions list SCs by specific chemical structure. A 4-fluoro isomer may technically fall outside specific "5-fluoro" legislation unless "positional isomer" clauses are invoked.
-
Toxicology: The position of the fluorine atom blocks or facilitates metabolic oxidation. Terminal fluorine (5-F) often blocks
-oxidation, potentially diverting metabolism to other toxic pathways or prolonging half-life.
Analytical Strategy: The Differentiation Workflow
The following diagram outlines the logical flow for analyzing a seized sample suspected to contain PB-22 analogs.
Figure 1: Analytical workflow emphasizing the necessity of NMR for isobaric resolution.
Protocol 1: Mass Spectrometry (GC-MS)
Status: Screening Tool (Inconclusive for Regioisomers)
GC-MS is the standard workhorse for seizure analysis. However, under Electron Ionization (EI) at 70 eV, both isomers produce nearly identical fragmentation patterns.
Experimental Parameters
-
Column: Rxi-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: 100°C (1 min)
30°C/min 300°C (hold 15 min).
Fragmentation Data Table
| m/z Ion | Fragment Origin | 5-Fluoro Behavior | 4-Fluoro Behavior |
| 376 | Molecular Ion | Weak/Moderate | Weak/Moderate |
| 232 | Loss of Quinoline | Present | Present |
| 144 | Quinolin-8-ol (Base Peak) | 100% (Base) | 100% (Base) |
| 214 | Indole-COOH ion | Significant | Significant |
Technical Insight: The base peak at m/z 144 (quinolin-8-ol) dominates the spectrum for both, masking subtle differences in the alkyl chain fragmentation. While retention time indices (RI) may differ slightly (the 4-fluoro isomer typically elutes slightly earlier due to branching/reduced surface area), RI is not sufficient for confirmation in court without a certified reference standard for both isomers run on the same instrument.
Protocol 2: Nuclear Magnetic Resonance (NMR)
Status: Confirmatory Method (Gold Standard)
NMR provides the atomic-level resolution required to distinguish the primary alkyl fluoride (5-F) from the secondary alkyl fluoride (4-F).
Sample Preparation[3][4][5][6]
-
Dissolve ~5-10 mg of purified sample in 0.6 mL of CDCl3 (Chloroform-d) or DMSO-d6 .
-
Filter through glass wool if particulates remain.
-
Acquire 1H NMR (minimum 16 scans) and 19F NMR (if probe available).
1H NMR Distinctions (Proton)
The critical diagnostic signals are located on the pentyl chain.
1. The 5-Fluoro Isomer (Terminal):
-
Target: Protons at position 5 (
).[1][2] -
Pattern: Large doublet of triplets (dt) or triplet of triplets.
-
Shift:
ppm. -
Coupling:
Hz (Geminal).
2. The 4-Fluoro Isomer (Sub-terminal):
-
Target A (Position 5): Terminal Methyl group (
). -
Pattern: Doublet of doublets (dd).
-
Shift:
ppm. -
Coupling:
Hz (Vicinal). -
Target B (Position 4): Methine proton (
). -
Pattern: Complex multiplet (m).
-
Shift:
ppm.
19F NMR Distinctions (Fluorine)
If 19F NMR is available, it offers a background-free confirmation.
-
5-Fluoro: Signal appears around -218 ppm (triplet of triplets).
-
4-Fluoro: Signal shifts downfield/upfield significantly depending on solvent, typically appearing as a complex multiplet due to the chiral center and neighboring protons.
Metabolic Stability & Toxicology
Understanding the metabolic fate is crucial for identifying biomarkers in urine (biological matrices).
Mechanism: Both isomers contain a labile ester linkage. The primary metabolic pathway is ester hydrolysis mediated by carboxylesterases (CES).
Metabolic Pathway Diagram[9]
Figure 2: Primary metabolic hydrolysis pathway common to PB-22 analogs.
Toxicological Implication:
-
The hydrolysis product, 5-Fluoro-PIC (1-(5-fluoropentyl)-1H-indole-3-carboxylic acid), is the primary urinary marker.
-
For the 4-fluoro isomer , the marker would be 1-(4-fluoropentyl)-1H-indole-3-carboxylic acid .
-
Note: The 4-fluoro position is less accessible to oxidative defluorination compared to the 5-fluoro position, potentially leading to higher stability of the fluorinated metabolite.
References
-
Tang, A. S. Y., et al. (2017). Differentiation and identification of 5F-PB-22 and its isomers. Forensic Science International, 279, 1-10. Link
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2025). Mass Spectral Library (Version 3.14). SWGDRUG.org.[3] Link
-
Wohlfarth, A., et al. (2014).[4] Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry.[1][4][5] Analytical and Bioanalytical Chemistry, 406(6), 1763-1780. Link
-
United Nations Office on Drugs and Crime (UNODC). (2023). Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. UNODC Publications. Link
Sources
- 1. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. swgdrug.org [swgdrug.org]
- 4. jdc.jefferson.edu [jdc.jefferson.edu]
- 5. researchgate.net [researchgate.net]
Metabolic Pathway Prediction & Forensic Differentiation: 5-Fluoro PB-22 N-(4-Fluoropentyl) Isomer
Topic: Metabolic Pathway Prediction for 5-Fluoro PB-22 N-(4-Fluoropentyl) Isomer Content Type: In-Depth Technical Guide Audience: Researchers, Forensic Toxicologists, and Drug Development Professionals
Executive Summary: The Isomer Challenge in NPS Analysis
The rapid proliferation of New Psychoactive Substances (NPS) has introduced a complex analytical challenge: positional isomerism . While the metabolism of the parent compound 5-fluoro PB-22 (5F-PB-22) is well-documented, its N-(4-fluoropentyl) isomer represents a distinct toxicological entity.
This guide provides a rigorous, predictive metabolic framework for the N-(4-fluoropentyl) isomer. By synthesizing established metabolic data of the 8-quinolinyl ester class with the physiochemical rules of fluorinated alkyl oxidation, we delineate the specific biomarkers required to distinguish this isomer from its 5-fluoropentyl analog in biological matrices.
Chemical Identity & Structural Logic
To predict metabolism accurately, we must first define the structural substrate.
-
Parent Scaffold: Indole-3-carboxylic acid ester linked to an 8-quinolinyl group.[1][2][3][4][5][6]
-
Isomeric Distinction:
Mechanistic Impact: The C-F bond is metabolically robust but alters the electron density of adjacent carbons. Shifting fluorine from C5 to C4 blocks the standard
Predictive Metabolic Pathways
The metabolism of PB-22 derivatives is dominated by ester hydrolysis followed by oxidative functionalization of the indole alkyl chain.[4]
Phase I: Ester Hydrolysis (The Primary Switch)
Unlike naphthyl-ketone synthetic cannabinoids (e.g., JWH-018), the 8-quinolinyl ester bond in PB-22 analogs is highly labile.
-
Mechanism: Carboxylesterase-mediated cleavage.
-
Predicted Outcome: Rapid degradation of the parent compound into two primary fragments:
-
8-Quinolinol (Non-specific marker).
-
1-(4-fluoropentyl)-1H-indole-3-carboxylic acid (4F-PIC) .
-
-
Forensic Significance: 4F-PIC is the primary discriminator . Differentiating this metabolite from the 5-fluoro analog (5F-PIC) requires chromatographic separation, as they are isobaric (
equivalent).
Phase I: P450-Mediated Oxidation
While hydrolysis is rapid, intact parent compound and the carboxylic acid metabolite undergo oxidative biotransformation by Cytochrome P450 enzymes (primarily CYP3A4 and CYP2C9).
Pathway A:
-Hydroxylation (Terminal)
-
5F-PB-22 Context: The terminal fluorine usually undergoes oxidative defluorination to 5-OH-pentyl, oxidizing further to pentanoic acid.[7][8][9][10]
-
4-F Isomer Prediction: The terminal C5 is a methyl group adjacent to the C4-fluorine.
-
Reaction: Hydroxylation at C5.
-
Product: 1-(4-fluoro-5-hydroxypentyl)-PB-22 (or the acid metabolite equivalent).
-
Note: The fluorine at C4 exerts an inductive effect, potentially slowing C5 hydroxylation compared to a non-fluorinated chain, but C5 remains the most accessible site for
-oxidation.
-
Pathway B: Oxidative Defluorination[11]
-
Mechanism: Hydroxylation at the C4 position leading to an unstable fluorohydrin, eliminating HF.
-
Likelihood: Reduced compared to 5F-PB-22.[5][12] The C4 position is sterically more hindered than C5.
-
Product: If defluorination occurs, it yields a 4-hydroxypentyl metabolite, which may oxidize to a 4-pentanone derivative.
Phase II: Glucuronidation
Hydroxyl groups introduced during Phase I (or the carboxylic acid moiety from hydrolysis) serve as anchors for UGT-mediated glucuronidation.
-
Major Conjugate: 1-(4-fluoropentyl)-1H-indole-3-carboxylic acid glucuronide .
Visualizing the Metabolic Map
The following diagram illustrates the predicted metabolic cascade, distinguishing between the rapid hydrolysis pathway and the oxidative pathways.
Caption: Predicted metabolic cascade of this compound. The central vertical axis represents the dominant hydrolysis pathway.
Experimental Protocol: Validation & Profiling
To validate these predictions, a self-validating in vitro system using Human Liver Microsomes (HLM) is required.
Materials & Reagents[5][13][14]
-
Substrate: this compound (10 µM final conc).
-
Enzyme System: Pooled HLM (20 mg/mL protein).
-
Cofactors: NADPH generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Step-by-Step Incubation Workflow
| Step | Action | Causality/Rationale |
| 1 | Pre-incubation | Mix HLM + Buffer + Substrate. Equilibrate at 37°C for 5 min. Prevents "cold shock" kinetics. |
| 2 | Initiation | Add NADPH generating system. Initiates P450 oxidative cycles. |
| 3 | Time-Course | Aliquot samples at 0, 15, 30, 60, and 120 min. Captures parent depletion (t½) and metabolite accumulation. |
| 4 | Quenching | Add ice-cold Acetonitrile (containing internal standard). Precipitates proteins and halts enzymatic activity immediately. |
| 5 | Processing | Centrifuge at 10,000 x g for 10 min. Collect supernatant. Removes protein debris to protect the LC column. |
Analytical Detection (LC-HRMS)
Instrument: Q-TOF or Orbitrap MS. Mode: Positive Electrospray Ionization (ESI+).
-
Target Scan: Full Scan MS (m/z 100–1000) + data-dependent MS/MS (ddMS2).
-
Key Diagnostic Ions (Predicted):
| Metabolite | Formula | Predicted [M+H]+ | Diagnostic Fragment (Indole Core) |
| Parent (4-F) | C23H21FN2O2 | 377.1660 | m/z 232.11 (Acyl ion) |
| 4F-PIC (Acid) | C14H16FNO2 | 250.1238 | m/z 144.04 (Indole) |
| 4-F-5-OH-PIC | C14H16FNO3 | 266.1187 | m/z 144.04 |
| 4-OH-PIC (Defluoro) | C14H17NO3 | 248.1281 | m/z 144.04 |
Forensic Differentiation Strategy
The critical challenge is distinguishing the 4-fluoropentyl isomer from the 5-fluoropentyl isomer (5F-PB-22).[3]
-
Retention Time Shift:
-
The 4-fluoro isomer has a terminal methyl group (
), making it slightly more lipophilic than the 5-fluoro isomer (terminal ). -
Prediction: The 4-fluoro acid metabolite (4F-PIC) will likely elute later than the 5-fluoro acid (5F-PIC) on a C18 reverse-phase column.
-
-
Fragmentation Pattern (MS/MS):
-
5F-PIC: Often shows a loss of HF (20 Da) or the entire fluoropentyl chain.
-
4F-PIC: Fragmentation of the alkyl chain may yield specific ions related to the terminal ethyl/methyl cleavage adjacent to the fluorine.
-
-
Unique Metabolites:
References
-
Wohlfarth, A., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry.[1][4][8][9][10] Analytical and Bioanalytical Chemistry. Link
-
Diao, X., & Huestis, M. A. (2019). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Chemistry. Link
-
Cayman Chemical. (n.d.). This compound Product Information. Cayman Chemical.[3][13] Link
-
Zhang, S., et al. (2017). Differentiation and identification of 5F-PB-22 and its isomers. Forensic Science International. Link
-
Banister, S. D., et al. (2016). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. ACS Chemical Neuroscience. Link
Sources
- 1. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiation and identification of 5F-PB-22 and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cris.unibo.it [cris.unibo.it]
- 6. Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]
- 9. jdc.jefferson.edu [jdc.jefferson.edu]
- 10. New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 13. diva-portal.org [diva-portal.org]
Technical Whitepaper: Structural Characterization and Forensic Differentiation of the N-(4-Fluoropentyl) Isomer of PB-22
[1]
Executive Summary & Chemical Identity[1]
The N-(4-fluoropentyl) isomer of 5-fluoro PB-22 (often abbreviated in forensic contexts as 4-fluoro PB-22) represents a critical positional isomer of the synthetic cannabinoid 5-fluoro PB-22.[1] While 5-fluoro PB-22 (fluorine at the terminal
This guide provides the definitive physicochemical data, structural analysis, and differentiation protocols required by forensic laboratories and drug development researchers to distinguish this specific isomer from its regulated analogs.
Core Physicochemical Data[1]
| Property | Data Value |
| Common Name | 5-fluoro PB-22 N-(4-fluoropentyl) isomer |
| Systematic Name | Quinolin-8-yl 1-(4-fluoropentyl)-1H-indole-3-carboxylate |
| CAS Number | 2365471-15-2 |
| Molecular Formula | |
| Molecular Weight | 376.43 g/mol |
| Exact Mass | 376.1587 Da |
| UV | 216, 230, 294 nm (in Acetonitrile) |
| Solubility | DMF (~10 mg/ml), DMSO (~10 mg/ml), Acetonitrile (~1 mg/ml) |
Structural Analysis & Isomerism
The primary challenge in identifying this compound lies in its structural relationship to the parent compound, PB-22, and its 5-fluoro analog. The N-(4-fluoropentyl) isomer differs only by the regiochemistry of the fluorine atom on the pentyl chain.[1]
Structural Hierarchy Diagram
The following diagram illustrates the structural derivation and relationship between the parent PB-22 and its fluorinated isomers.
Figure 1: Structural relationship between PB-22 and its fluorinated positional isomers.[1][2][3][4][5] Note that all three isomers share the exact same molecular mass (376.43 g/mol ).
The "Isobaric Trap"
In Gas Chromatography-Mass Spectrometry (GC-MS), both the 5-fluoro and 4-fluoro isomers produce virtually identical Electron Ionization (EI) mass spectra.[1]
Analytical Protocols for Differentiation
Protocol A: GC-MS Retention Time Discrimination
This protocol relies on the slight volatility difference caused by the fluorine position.[1] The terminal fluorine (5-F) typically interacts differently with the stationary phase compared to the internal fluorine (4-F).[1]
Prerequisites:
-
GC-MS System (e.g., Agilent 5977 or similar).[1]
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).[1]
-
Reference Standards: Authentic 5-fluoro PB-22 AND N-(4-fluoropentyl) isomer.[1][2]
Workflow:
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Acetonitrile.
-
Inlet: Splitless mode, 280°C.
-
Oven Program:
-
Initial: 100°C (hold 1 min).
-
Ramp: 30°C/min to 280°C.[1]
-
Hold: 280°C for 15 mins.
-
-
Detection: SIM mode monitoring ions 376, 232, 144.
-
Validation:
-
Inject a mixed standard containing both isomers.
-
Result: The 4-fluoropentyl isomer typically elutes slightly earlier than the 5-fluoropentyl isomer due to reduced Van der Waals interactions at the chain terminus, though this depends on the specific column polarity. Co-injection is the only self-validating method.
-
Protocol B: NMR Spectroscopy (Definitive ID)
Nuclear Magnetic Resonance (NMR) provides the only unambiguous structural confirmation without reference standards, based on the coupling patterns of the fluorine.
Key Diagnostic Signals (
-
5-Fluoro PB-22: The terminal
protons appear as a doublet of triplets (dt) around 4.4-4.5 ppm ( Hz).[1] -
N-(4-fluoropentyl) isomer: The methine proton (
) at position 4 appears as a distinct multiplet shifted upfield compared to the terminal protons, and the terminal methyl group (position 5) will appear as a doublet (split by the fluorine) rather than a triplet.[1]
Pharmacological & Forensic Context[2][3][5][8][9][10][11][12]
Structure-Activity Relationship (SAR)
While specific binding affinity data for the 4-fluoro isomer is sparse compared to the 5-fluoro parent, SAR principles of indole-3-carboxylates suggest:
-
Receptor Binding: The pentyl chain length is optimal for CB1 receptor hydrophobic pockets.[1]
-
Fluorine Effect: Fluorination typically increases lipophilicity and metabolic stability.[1] The 4-fluoro substitution is expected to retain high affinity (
in low nanomolar range) for CB1/CB2 receptors, acting as a full agonist.[1] -
Metabolic Fate: The 4-fluoro position blocks standard
-1 hydroxylation, potentially altering the metabolic profile compared to the 5-fluoro analog.[1]
Analytical Decision Tree
Use this workflow to prevent false identification in forensic casework.
Figure 2: Forensic workflow for distinguishing 5-fluoro PB-22 from its 4-fluoropentyl isomer.
References
-
United Nations Office on Drugs and Crime (UNODC). (2014).[1] The Challenge of New Psychoactive Substances.[1] Global SMART Programme.[1] Retrieved from [Link][1]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2015).[1] Monographs: Synthetic Cannabinoids. Retrieved from [Link][1]
-
Zhang, S., et al. (2017).[1] Differentiation and identification of 5F-PB-22 and its isomers using GC-MS, GC-IRD and NMR.[1][6] Forensic Science International, 279, 10-18.[1] (Contextual grounding for isomer differentiation methodologies).
Sources
- 1. 5-fluoro-PB-22 | C23H21FN2O2 | CID 72710774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 5-fluoro PB-22 3-carboxyindole metabolite-d5 (CRM) [A 100 µg/ml solution in acetonitrile] [lgcstandards.com]
- 6. Differentiation and identification of 5F-PB-22 and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Determination of CB1 Receptor Binding Affinity for the 5-fluoro PB-22 N-(4-fluoropentyl) Isomer
An In-depth Technical Guide:
Prepared by: Senior Application Scientist
Executive Summary
The proliferation of synthetic cannabinoids (SCs) necessitates rigorous pharmacological characterization to understand their potential for abuse and to inform regulatory frameworks. 5-fluoro PB-22 (5F-PB-22) is a potent, full agonist of the cannabinoid type 1 (CB1) receptor, with a documented high binding affinity[1][2]. However, clandestine synthesis often produces regioisomers, where subtle atomic shifts can dramatically alter pharmacological activity. This guide focuses on a critical, yet uncharacterized, variant: the 5-fluoro PB-22 N-(4-fluoropentyl) isomer, which differs from the parent compound only by the fluorine atom's position on the pentyl chain[3].
This document provides a comprehensive, field-proven methodology for determining the CB1 receptor binding affinity (expressed as the inhibition constant, Kᵢ) of the this compound. We will detail the principles of the competitive radioligand binding assay, provide a step-by-step experimental protocol, and outline the necessary data analysis to yield a definitive Kᵢ value. This guide is intended for researchers, scientists, and drug development professionals engaged in the pharmacological evaluation of novel psychoactive substances.
Introduction: The Imperative of Isomer-Specific Characterization
The Cannabinoid Type 1 (CB1) Receptor
The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. It is the primary target for Δ⁹-tetrahydrocannabinol (THC), the main psychoactive component of cannabis, and a major predictor of the psychoactive effects of synthetic cannabinoids[4][5]. The affinity with which a compound binds to the CB1 receptor is a crucial initial determinant of its potential potency and physiological impact[6].
5F-PB-22: A High-Affinity Synthetic Cannabinoid
5F-PB-22 (quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) emerged as a designer drug and was quickly identified as a potent CB1 receptor agonist[1][7]. Studies have established its high binding affinity, with reported Kᵢ values in the sub-nanomolar to low-nanomolar range (e.g., 0.468 nM and 0.13 nM), significantly exceeding that of THC[1][2]. This high affinity is a key factor contributing to its profound psychoactive effects and associated public health concerns[7][[“]].
The Critical Role of Isomerism in Pharmacology
In synthetic chemistry, slight variations in reaction conditions or precursors can lead to the formation of isomers—molecules with the same chemical formula but different structural arrangements. In the context of 5F-PB-22, several N-(fluoropentyl) isomers can exist[9]. This guide focuses on the N-(4-fluoropentyl) isomer, where the fluorine atom is shifted from the terminal (5) position to the (4) position of the pentyl chain[3].
This seemingly minor structural modification can have profound implications for the molecule's interaction with the CB1 receptor's binding pocket. Changes in electronegativity, steric hindrance, and overall molecular conformation can either enhance, reduce, or abolish binding affinity. Therefore, assuming the pharmacological properties of the parent compound for an uncharacterized isomer is scientifically unsound and potentially dangerous. The physiological and pharmacological properties of the this compound have not been formally investigated, creating a critical knowledge gap[3].
Principle of the Competitive Radioligand Binding Assay
To determine the binding affinity of a novel, unlabeled compound (the "competitor," i.e., the 5F-PB-22 N-(4-fluoropentyl) isomer), we employ a competitive displacement assay. This technique relies on the competition between the unlabeled test compound and a radiolabeled ligand (a "hot" ligand with known high affinity for the receptor) for a finite number of receptors in a given tissue or cell membrane preparation.
The fundamental principle is as follows:
-
A constant concentration of CB1 receptors and a constant concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) are incubated together.
-
Increasing concentrations of the unlabeled competitor (the N-(4-fluoropentyl) isomer) are added to this mixture.
-
The competitor displaces the radioligand from the CB1 receptors in a concentration-dependent manner.
-
By measuring the decrease in bound radioactivity, we can determine the concentration of the competitor required to displace 50% of the radioligand (the IC₅₀ value).
-
This IC₅₀ value is then converted to the absolute inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
Caption: Competitive binding assay principle.
Detailed Experimental Protocol for CB1 Receptor Binding Affinity
This protocol is a self-validating system, incorporating controls to ensure data integrity. It is based on established methods for cannabinoid receptor binding assays[10][11][12].
Materials and Reagents
-
Test Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.
-
Radioligand: [³H]CP-55,940 (specific activity ~120-180 Ci/mmol), dissolved in ethanol.
-
CB1 Receptor Source: Commercially available membranes from HEK293 or CHO cells stably expressing human CB1 receptors, or membranes prepared in-house. A protein concentration of 10 µ g/well is a standard starting point[12].
-
Non-specific Binding Control: A high concentration (10 µM) of a known potent CB1 agonist, such as unlabeled CP-55,940.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA (fatty acid-free), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4 (ice-cold).
-
Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore MultiScreen).
-
Collection Plate: 96-well plate for collecting filtrate.
-
Scintillation Cocktail: A suitable liquid scintillation fluid for aqueous samples.
-
Instrumentation: Liquid scintillation counter, vacuum filtration manifold, multi-channel pipettes.
Experimental Workflow Diagram
Sources
- 1. 5F-PB-22 - Wikipedia [en.wikipedia.org]
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structural differences between 5-fluoro PB-22 and N-(4-fluoropentyl) isomer
An In-Depth Technical Guide to the Structural and Analytical Differentiation of 5-fluoro PB-22 and its N-(4-fluoropentyl) Positional Isomer
Abstract
The proliferation of synthetic cannabinoid receptor agonists (SCRAs) presents a formidable challenge to forensic and clinical laboratories, not least due to the emergence of closely related structural isomers designed to circumvent legislation. This guide provides a detailed technical analysis of the structural differences between the potent SCRA 5-fluoro PB-22 (5F-PB-22; quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) and its N-(4-fluoropentyl) positional isomer. We delve into the core molecular distinctions and provide a comprehensive overview of the analytical methodologies capable of their unambiguous differentiation. This document synthesizes data from mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained, and all protocols are presented as self-validating systems to ensure scientific integrity.
Introduction
Synthetic cannabinoids were initially developed as research tools to explore the pharmacology of the endocannabinoid system, particularly the CB1 and CB2 receptors.[1] However, their potent psychoactive effects have led to widespread illicit use, with clandestine laboratories continually producing new analogs to evade legal controls.[1][2] A common tactic is the synthesis of positional isomers, which may share the same mass and basic chemical formula but differ in the arrangement of atoms.[3] This creates a significant analytical challenge, as specific isomers may be controlled substances while others are not, necessitating their definitive identification.[3]
5F-PB-22 is a notable SCRA featuring a quinoline substructure and an ester linkage, which binds to and acts as an agonist at the CB1 receptor.[2][4] Its N-(4-fluoropentyl) isomer differs only in the location of the fluorine atom on the N-alkyl chain.[5] While seemingly minor, this structural shift has profound implications for the molecule's analytical signature and potentially its pharmacological and metabolic profile. This guide serves as a definitive resource for differentiating these two specific compounds.
Chapter 1: Molecular Structure and Isomerism
The fundamental difference between 5F-PB-22 and its N-(4-fluoropentyl) isomer lies in the position of the fluorine atom on the five-carbon pentyl chain attached to the indole nitrogen.
-
5-fluoro PB-22 (5F-PB-22): The fluorine atom is located on the terminal (5th) carbon of the pentyl chain.
-
N-(4-fluoropentyl) isomer: The fluorine atom is located on the 4th carbon of the pentyl chain.[5]
This distinction, while subtle, creates unique chemical environments that are the key to their analytical differentiation.
Caption: Chemical structures of 5F-PB-22 and its N-(4-fluoropentyl) isomer.
Chapter 2: Spectroscopic and Spectrometric Differentiation
The differentiation of these isomers requires techniques that are sensitive to the local chemical environment of the fluorine atom and its influence on the rest of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method, while Gas Chromatography-Mass Spectrometry (GC-MS) provides a reliable and commonly used alternative.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that first separates compounds based on their volatility and interaction with a stationary phase (Gas Chromatography) and then fragments and detects them based on their mass-to-charge ratio (Mass Spectrometry).
Expertise & Causality: The primary basis for differentiation via GC is the slight difference in polarity and boiling point conferred by the fluorine's position, leading to distinct retention times. A validation study has shown that 5F-PB-22 and its N-(fluoropentyl) isomers, including the N-(4-fluoropentyl) variant, are separable using standard GC-MS methods.[8][9] While their electron ionization (EI) mass spectra are expected to be very similar due to identical elemental composition, subtle differences in fragmentation patterns can arise. The stability of the radical cations formed during fragmentation can be influenced by the fluorine's position, potentially altering the relative abundance of certain fragment ions.
Data Presentation: GC-MS Retention Times
| Compound | Typical Retention Time (min) |
| 5-fluoro PB-22 | 22.642[8] |
| N-(4-fluoropentyl) isomer | 21.568[8] |
| N-(3-fluoropentyl) isomer | 21.338[8] |
| N-(2-fluoropentyl) isomer | 20.853[8] |
| Note: Retention times are instrument-dependent and should be confirmed with a certified reference standard. |
Mandatory Visualization: Predicted MS Fragmentation
The primary fragmentation of 5F-PB-22 involves the cleavage of the ester bond and fragmentation of the N-alkyl chain. The quinolinyl cation (m/z 144/145) is a major diagnostic ion. The position of the fluorine atom will most significantly affect the fragmentation of the indole-N-alkyl portion of the molecule.
Caption: Predicted differential fragmentation pathways for 5F-PB-22 isomers.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of the seized material or reference standard in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet: Splitless mode, 250°C.
-
Oven Program: Initial temperature 150°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Setup:
-
MS System: Agilent 5977A or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-550 amu.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis:
-
Confirm the retention time against a certified reference material for both 5F-PB-22 and the N-(4-fluoropentyl) isomer.
-
Compare the resulting mass spectrum with a library standard. Note the presence of the molecular ion (m/z 376) and key fragments (e.g., m/z 144).
-
Analyze for subtle differences in the relative abundances of fragment ions in the m/z 170-220 range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural elucidation and isomer differentiation, providing unambiguous proof of atomic connectivity.[6] For these specific isomers, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.[7]
Expertise & Causality: The power of NMR lies in its sensitivity to the electronic environment of each nucleus.
-
¹⁹F NMR: This is the most direct method. The fluorine nucleus in 5F-PB-22 (a primary fluoride) will have a distinctly different chemical shift and multiplicity compared to the fluorine in the N-(4-fluoropentyl) isomer (a secondary fluoride).
-
¹H NMR: The protons on the carbons directly bonded to the fluorine atom (the -CH₂F group in 5F-PB-22 and the -CHF- group in the isomer) will show unique chemical shifts and coupling patterns (a triplet of doublets vs. a doublet of multiplets, respectively).
-
¹³C NMR: The carbons bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF) and will have chemical shifts that are highly dependent on the fluorine's position.
Data Presentation: Predicted NMR Chemical Shift (δ) Differences
| Nucleus | 5-fluoro PB-22 (Predicted) | N-(4-fluoropentyl) isomer (Predicted) | Rationale for Difference |
| ¹⁹F | ~ -218 ppm | ~ -185 ppm | Primary vs. Secondary fluoride environment. |
| ¹H (on C with F) | δ ~4.5 ppm (dt) | δ ~4.8 ppm (dm) | Protons on -CH₂F vs. -CHF-. Different multiplicity and deshielding. |
| ¹³C (on C with F) | δ ~84 ppm (d, ¹JCF ≈ 165 Hz) | δ ~90 ppm (d, ¹JCF ≈ 170 Hz) | C-5 vs. C-4 position. Deshielding and coupling constant differences. |
| Note: Predicted values are based on general principles; actual shifts are solvent and instrument dependent. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the substance in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a 5 mm NMR tube.[10]
-
Instrument Setup:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probes: Standard broadband or fluorine-specific probe.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum (e.g., 16 scans, 1-second relaxation delay).
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
Reference the spectrum to an external standard like CFCl₃ (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum (e.g., using a standard zgpg30 pulse program).
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Analysis:
-
In the ¹H spectrum, identify the signals corresponding to the protons on the fluorinated carbon. Analyze their chemical shift and multiplicity to determine the substitution pattern.
-
In the ¹⁹F spectrum, observe the chemical shift to directly distinguish the primary vs. secondary fluoride.
-
In the ¹³C spectrum, locate the carbon signal with the large C-F coupling constant and analyze its chemical shift.
-
Chapter 3: Synthesis and Formation of Isomers
The N-(4-fluoropentyl) isomer can be formed either deliberately or as an impurity during the synthesis of 5F-PB-22. The synthesis typically involves the N-alkylation of an indole-3-carboxylate intermediate.[3][11] The identity of the final product is dictated entirely by the alkylating agent used.
Mandatory Visualization: Synthetic Pathways
Caption: Synthetic pathways leading to 5F-PB-22 and its N-(4-fluoropentyl) isomer.
Trustworthiness: The purity of the starting alkyl halide is critical. If the 1-bromo-5-fluoropentane used for the synthesis of 5F-PB-22 is contaminated with 1-bromo-4-fluoropentane (a possible byproduct of its own synthesis), the final product will be a mixture of both isomers. Therefore, quality control of synthetic precursors is paramount for ensuring the isomeric purity of the final product.
Chapter 4: Pharmacological Implications of Isomerism
While the pharmacological and physiological properties of the N-(4-fluoropentyl) isomer have not been specifically investigated, it is a well-established principle in pharmacology that positional isomerism can significantly alter a drug's activity.[3][5]
-
Receptor Binding: The N-alkyl chain of synthetic cannabinoids plays a crucial role in binding to the CB1 receptor. Altering the electronic and steric profile of this chain by moving the fluorine atom could modify the binding affinity and efficacy. 5F-PB-22 is known to be a potent CB1 agonist and also interacts with other targets, such as the 5-HT2A receptor.[2][12] The isomer may exhibit a different affinity profile at these receptors.
-
Metabolism: The primary metabolic pathway for 5F-PB-22 is ester hydrolysis, followed by oxidation of the molecule at various positions.[4][13] The fluorine atom's position can influence metabolic stability. A secondary fluoride (as in the 4-F isomer) might be more or less susceptible to enzymatic attack compared to the primary fluoride in 5F-PB-22. Oxidative defluorination is a known metabolic pathway for some fluorinated cannabinoids, and its rate could be affected by the fluorine's location.[4][14]
Conclusion
The structural differentiation of 5-fluoro PB-22 and its N-(4-fluoropentyl) isomer is a critical task for forensic and analytical laboratories. While the isomers share the same molecular weight and core structure, the positional difference of the fluorine atom provides a robust basis for their distinction. Gas chromatography can effectively separate the isomers based on retention time, with mass spectrometry providing confirmatory data. However, NMR spectroscopy stands as the definitive technique, offering unambiguous structural proof through the unique signals generated by the nuclei within the distinct chemical environments of each isomer. Understanding these differences and applying the appropriate analytical workflows is essential for accurate drug identification, legal proceedings, and a deeper comprehension of the structure-activity relationships within the ever-expanding class of synthetic cannabinoids.
References
-
Analytical Differentiation of 1-Alkyl-3-acylindoles and 1-Acyl-3-alkylindoles: Isomeric Synthetic Cannabinoids. ACS Publications. Available from: [Link]
-
Analytical Differentiation of 1-Alkyl-3-acylindoles and 1-Acyl-3-alkylindoles: Isomeric Synthetic Cannabinoids. Office of Justice Programs. Available from: [Link]
-
Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass. ChemRxiv. Available from: [Link]
-
Synthesis, characterization and differentiation of the structural isomers of valine and tert-leucine derived synthetic cannabinoids. PubMed. Available from: [Link]
-
Separation and Identification of Isomeric and Structurally Related Synthetic Cannabinoids Using 2D Liquid Chromatography and High Resolution Mass Spectrometry. Journal of Analytical Toxicology | Oxford Academic. Available from: [Link]
-
Rapid Screening and Quantification of Synthetic Cannabinoids in DART-MS and NMR Spectroscopy. DigitalCommons@Molloy. Available from: [Link]
-
Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. PubMed. Available from: [Link]
-
Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive. Ovid. Available from: [Link]
-
The paths of syntheses, chemical characteristics and stability tests for selected synthetic cannabinoids: 5F-PB-22, NM-2201, UR-144, and AB-CHMINACA. Taylor & Francis. Available from: [Link]
-
The Validation of the Synthetic Cannabinoid 5-fluoro PB-22. UAB Digital Commons. Available from: [Link]
-
Rapid screening and quantification of synthetic cannabinoids in herbal products with NMR spectroscopic methods. RSC Publishing. Available from: [Link]
-
Differentiation and identification of 5F-PB-22 and its isomers. PubMed. Available from: [Link]
-
A new NMR method accurately detects synthetic cannabinoids of forensic interest. AZoLifeSciences. Available from: [Link]
-
(PDF) Rapid screening and quantification of synthetic cannabinoids in herbal products with NMR spectroscopic methods. ResearchGate. Available from: [Link]
-
Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. Frontiers. Available from: [Link]
-
Mass spectra for 5F-PB-22 (B). ResearchGate. Available from: [Link]
-
Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. ResearchGate. Available from: [Link]
-
NMR Spectroscopic Reference Data of Synthetic Cannabinoids Sold on the Internet. PMC. Available from: [Link]
-
The Validation of the Synthetic Cannabinoid 5-fluoro PB-22. All ETDs from UAB. Available from: [Link]
-
Chemical structures of 5F-NPB-22, NPB-22, PB-22 and 5F-PB-22 (top panel), their corresponding ethyl esters (middle panel) and their hydrolysis product (bottom panel). SCs synthetic cannabinoids. ResearchGate. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
-
PB-22 and 5F-PB-22. DEA Diversion Control Division. Available from: [Link]
-
Pharmacokinetic Approach to Combat the Synthetic Cannabinoid PB-22. PubMed. Available from: [Link]
-
Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. OPUS at UTS. Available from: [Link]
-
The Validation of the Synthetic Cannabinoid 5-Fluoro Pb-22. ProQuest. Available from: [Link]
-
5F-PB-22 Critical Review Report. ECDD Repository. Available from: [Link]
-
Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models. MDPI. Available from: [Link]
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- 6. Synthesis, characterization and differentiation of the structural isomers of valine and tert-leucine derived synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
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- 11. tandfonline.com [tandfonline.com]
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- 13. researchgate.net [researchgate.net]
- 14. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
Methodological & Application
Application Note: LC-MS/MS Method Development for 5-Fluoro PB-22 Isomer Differentiation
Abstract & Scope
The proliferation of novel psychoactive substances (NPS) has introduced complex analytical challenges, specifically regarding the differentiation of positional isomers. 5-Fluoro PB-22 (5F-PB-22) , a quinolinyl ester synthetic cannabinoid, presents significant identification difficulties due to the existence of isobaric positional isomers (e.g., 4-fluoropentyl, 3-fluoropentyl analogs) and structurally related metabolites (hydroxy-quinoline isomers).[1] Standard C18 chromatography often fails to resolve these species, leading to false positives or inaccurate quantification.
This guide details the development of a Biphenyl-based LC-MS/MS method designed to chromatographically resolve 5F-PB-22 from its isobaric interferences. We prioritize chromatographic resolution (
The Analytical Challenge: Isobaric Ambiguity
In mass spectrometry, 5F-PB-22 (
The core difficulty lies in the fact that its positional isomers—where the fluorine atom is located at the 4, 3, or 2-position of the pentyl chain rather than the 5-position—generate identical MS/MS fragmentation patterns . Both the parent compound and its isomers predominantly fragment into:
-
m/z 232.1 : The acyl indole moiety (1-(5-fluoropentyl)-1H-indole-3-acyl).
-
m/z 144.0 : The quinolin-8-ol moiety.
Since the
Mechanism of Separation: Why Biphenyl?
Traditional C18 columns rely on hydrophobic interactions. However, 5F-PB-22 and its isomers possess extensive aromatic systems (indole and quinoline rings).
-
C18 Columns: Often show co-elution for positional isomers because the hydrophobicity shift caused by moving a fluorine atom one carbon over is negligible.
-
Biphenyl Columns: Utilize
interactions between the stationary phase and the analyte's aromatic rings.[2] The steric position of the fluorine atom on the pentyl tail alters the electron density and planar accessibility of the indole ring, resulting in distinct retention shifts on biphenyl phases.
Method Development Workflow
The following diagram outlines the decision logic for developing this specific assay, emphasizing the shift from C18 to Biphenyl chemistry.
Figure 1: Decision tree for stationary phase selection. Biphenyl chemistry is selected to exploit
Detailed Experimental Protocol
Chemicals and Reagents[3]
-
Standards: Certified Reference Materials (CRMs) for 5F-PB-22, 5F-PB-22 4-fluoropentyl isomer, and 5F-PB-22 3-fluoropentyl isomer (Cayman Chemical or equivalent).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid.
Liquid Chromatography Parameters
The use of Methanol as the organic modifier is critical. ACN can suppress
| Parameter | Setting | Rationale |
| Column | Kinetex Biphenyl (or Raptor Biphenyl) 100 × 2.1 mm, 2.6 µm | Maximizes |
| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water | Buffer controls pH to ensure consistent ionization and retention. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | MeOH promotes stronger |
| Flow Rate | 0.4 mL/min | Optimal linear velocity for 2.6 µm particles. |
| Temp | 40°C | Controls viscosity and kinetics. |
| Injection Vol | 2 - 5 µL | Minimize band broadening. |
Gradient Program:
-
0.0 min: 40% B
-
1.0 min: 40% B
-
8.0 min: 90% B (Slow ramp is crucial for isomer separation)
-
10.0 min: 90% B
-
10.1 min: 40% B
-
13.0 min: Stop (Re-equilibration)
Mass Spectrometry Parameters (ESI+)
Operate in Multiple Reaction Monitoring (MRM) mode. Note that transitions are identical for isomers; identification relies on the RT windows defined during validation.
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Role |
| 5F-PB-22 | 377.2 | 232.1 | 25 | Quantifier |
| 377.2 | 144.0 | 35 | Qualifier | |
| Isomers | 377.2 | 232.1 | 25 | Shared Transition |
Source Settings (Sciex 6500+ / Agilent 6495 equivalent):
-
Curtain Gas: 30 psi
-
IonSpray Voltage: 4500 V
-
Temperature: 500°C
-
Ion Source Gas 1/2: 50 / 50 psi
Analytical Workflow & Data Logic
The following diagram illustrates the workflow from sample extraction to the logic used to confirm positive identification against isomers.
Figure 2: Analytical workflow and decision logic for distinguishing 5F-PB-22 from isomers.
Validation Criteria (Self-Validating System)
To ensure the method is trustworthy and self-validating, every batch must include the following controls:
-
System Suitability Test (SST):
-
Inject a mix containing both 5F-PB-22 and its nearest eluting isomer (e.g., 4-fluoropentyl-PB-22).[3]
-
Requirement: Baseline resolution (
) must be demonstrated between the two peaks. If , the column requires cleaning or replacement, or the gradient slope must be flattened.
-
-
Retention Time Windows:
-
Define the RT window as
of the daily calibrator. -
Any peak falling outside this window, even with correct ion transitions, must be flagged as a potential isomer.
-
-
Ion Ratio Confirmation:
-
Calculate the ratio of
.[4] -
While isomers often share these ions, subtle differences in fragmentation efficiency due to fluorine positioning can sometimes alter this ratio. Use this as a secondary confirmation metric (Tolerance:
).
-
References
-
Restek Corporation. (2020). Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method.Link
-
Behonick, G., et al. (2014). Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22.[5] Journal of Analytical Toxicology. Link
-
Wohlfarth, A., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry.[6][7] Analytical and Bioanalytical Chemistry.[2][8][3][4][9][10][11][12][13] Link
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Recommendations, Version 8.0. (Standardizing Mass Spectral Identification). Link
-
Kusano, M., et al. (2018). Differentiation of synthetic cannabinoid isomers using 2D-LC and High Resolution MS. Journal of Analytical Toxicology. Link
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- 4. Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method [discover.restek.com]
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Application Note: Synthesis and Analytical Differentiation of 5-Fluoro PB-22 N-(4-fluoropentyl) Isomer
This Application Note is designed for analytical chemists, forensic toxicologists, and medicinal chemists requiring high-purity reference standards for the structural elucidation of synthetic cannabinoids.
Executive Summary & Forensic Context
The emergence of "designer" synthetic cannabinoids involves minor structural modifications to evade legislative control and complicate detection. 5-Fluoro PB-22 (5F-PB-22) is a potent CB1 receptor agonist.[1] However, forensic analysis frequently encounters "positional isomers" where the fluorine atom is shifted from the terminal (C5) position to the C4 position.
The N-(4-fluoropentyl) isomer presents a significant analytical challenge:
-
Isobaric Mass: It shares the exact molecular weight (376.4 g/mol ) and formula (
) as the controlled 5F-PB-22.[2] -
Metabolic Mimicry: Hydroxylation at the C4 position is a metabolic pathway; distinguishing the synthesized 4-fluoro isomer from metabolic byproducts or manufacturing impurities is critical for legal proceedings.
-
Chromatographic Co-elution: Standard GC-MS methods often fail to resolve these isomers due to identical retention times on non-specialized columns.
This guide details the regioselective synthesis of the N-(4-fluoropentyl) reference standard and establishes a self-validating analytical protocol using
Safety & Compliance (Critical)
-
Regulatory Status: 5F-PB-22 and its isomers are Schedule I controlled substances in the United States and banned in many other jurisdictions (e.g., China, Germany). This protocol is strictly for the generation of analytical reference materials by authorized laboratories.
-
Hazard Profile:
-
Potency: Extremely high affinity for CB1/CB2 receptors (
in low nanomolar range). Accidental inhalation or skin absorption can cause severe tachycardia, seizures, and psychosis. -
Handling: All solids must be handled in a certified Class II Biosafety Cabinet or Chemical Fume Hood with HEPA filtration. Double-gloving (Nitrile) is mandatory.
-
Reagents: DAST (Diethylaminosulfur trifluoride) is explosive and releases HF upon contact with water. Handle under anhydrous nitrogen.
-
Retrosynthetic Analysis
To ensure regiochemical purity, we cannot use direct fluorination of a pentyl chain, which yields mixtures. We employ a convergent synthesis:
-
Fragment A: The PB-22 Core (Indole-3-carboxylic acid 8-quinolinyl ester).[2][3][4]
-
Fragment B: The Chiral Alkylating Agent (1-bromo-4-fluoropentane).
Figure 1: Retrosynthetic strategy focusing on the convergent assembly of the pre-fluorinated chain and the ester core.
Detailed Synthetic Protocols
Phase 1: Synthesis of 1-Bromo-4-fluoropentane
Rationale: Commercial availability of the 4-fluoro isomer is poor compared to the 5-fluoro. This route ensures the fluorine is locked at the C4 position using 1,4-pentanediol as the scaffold.
Reagents: 1,4-Pentanediol, TBDMS-Cl, DAST, TBAF,
-
Selective Protection:
-
Dissolve 1,4-pentanediol (10 mmol) in DCM (
C). -
Add Imidazole (1.1 eq) and TBDMS-Cl (1.0 eq) dropwise.
-
Mechanism:[5][6][7] The primary alcohol (C1) is sterically more accessible than the secondary alcohol (C4), leading to selective silylation of C1.
-
QC Check: TLC should show a major mono-protected product. Purify via flash chromatography.
-
-
Deoxyfluorination (The Critical Step):
-
Dissolve the mono-protected alcohol in anhydrous DCM under
at C. -
Add DAST (Diethylaminosulfur trifluoride, 1.2 eq) slowly.
-
Allow to warm to room temperature over 4 hours.
-
Note: This converts the secondary C4-OH to C4-F with inversion of configuration (if chiral starting material is used). For reference standards, racemic is acceptable unless enantiopurity is specified.
-
Safety: Quench carefully with sat.
.
-
-
Deprotection & Bromination:
-
Treat the intermediate with TBAF (Tetra-n-butylammonium fluoride) in THF to remove the TBDMS group, yielding 4-fluoropentan-1-ol.
-
Convert the alcohol to alkyl bromide using the Appel reaction (
) in DCM at C. -
Yield: ~60% over 3 steps.
-
Validation:
-NMR must show a multiplet at ~4.7 ppm (CH-F) and a triplet at ~3.4 ppm ( -Br).
-
Phase 2: Core Assembly & N-Alkylation
Rationale: We employ the "Coupling-Then-Alkylation" route. While alkylating the indole first is possible, coupling the ester first (PB-22 Core) allows for a convergent library approach where the same core can be used for different isomers.
Step A: Esterification (PB-22 Core)
-
Activation: Dissolve Indole-3-carboxylic acid (5 mmol) in dry DMF. Add EDC
HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min. -
Coupling: Add 8-Hydroxyquinoline (1.1 eq) and DMAP (0.1 eq). Stir at RT for 12 hours.
-
Workup: Pour into water. The ester precipitates as a solid. Filter, wash with water, and dry. Recrystallize from Ethanol.
-
Result: Quinolin-8-yl 1H-indole-3-carboxylate (Yellow solid).
-
Step B: N-Alkylation (Target Synthesis)
-
Deprotonation: Dissolve the PB-22 Core (1.0 eq) in dry DMF under Argon. Add
(1.5 eq) or NaH (1.1 eq). Stir for 30 min at RT. Color change to orange/red indicates anion formation. -
Alkylation: Add 1-bromo-4-fluoropentane (prepared in Phase 1) (1.2 eq) dropwise.
-
Reaction: Heat to
C for 3-6 hours. Monitor by TLC (Hexane/EtOAc 2:1). The N-H spot will disappear. -
Purification: Dilute with EtOAc, wash with brine (3x) to remove DMF. Dry over
.[8] Purify via Flash Column Chromatography (Gradient: 0-30% EtOAc in Hexanes).
Analytical Validation (The "Self-Validating" System)
To certify this material as a Reference Standard, you must prove it is the 4-fluoro and not the 5-fluoro isomer.
A. -NMR Spectroscopy (Gold Standard)
This is the definitive test. The chemical environment of a primary vs. secondary fluoride is distinct.
| Feature | 5-Fluoro Isomer (Terminal) | 4-Fluoro Isomer (Internal) |
| Structure | ||
| Fluorine Type | Primary Alkyl Fluoride | Secondary Alkyl Fluoride |
| Splitting | Triplet of triplets ( | Multiplet (decoupled: Sextet/Heptet) |
Protocol: Dissolve 5 mg in
-
Pass Criteria: Signal observed between -170 and -180 ppm.
-
Fail Criteria: Signal observed at -218 ppm (indicates 5-fluoro impurity).
B. Mass Spectrometry (EI-MS 70eV)
While molecular ions (
-
5-Fluoro: Often shows a characteristic loss of the full fluoropentyl chain (m/z 288 base peak usually dominant).
-
4-Fluoro: Secondary fluorides undergo HF elimination more readily. Look for enhanced
peaks (loss of HF) compared to the 5-fluoro isomer.
C. Analytical Decision Tree
Figure 2: Validation workflow to distinguish regioisomers.
Storage and Stability
-
Format: The ester linkage in PB-22 is susceptible to hydrolysis.
-
Protocol: Store as a neat solid at
C under Argon. -
Solution Stability: If dissolved in Acetonitrile (ACN), stable for 12 months at
C. Avoid Methanol (transesterification risk).
References
- Banister, S. D., et al. (2015). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs. ACS Chemical Neuroscience. (Contextualizing PB-22 activity).
-
United Nations Office on Drugs and Crime (UNODC). (2019). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoids. Retrieved from [Link]
- Kohyama, E., et al. (2017). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Source for 19F NMR shift principles of primary vs secondary fluorides).
Sources
- 1. Site Maintenance [test.deadiversion.usdoj.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
forensic screening procedures for 5-fluoro PB-22 N-(4-fluoropentyl) isomer
An In-Depth Guide to the Forensic Analysis of 5-fluoro PB-22 and its N-(4-fluoropentyl) Positional Isomer
Authored by: A Senior Application Scientist
Introduction: The emergence of novel psychoactive substances (NPS) presents a continuous challenge to the forensic science community. Synthetic cannabinoid receptor agonists (SCRAs), in particular, represent a vast and structurally diverse class of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC). 5-fluoro PB-22 (also known as 5F-QUPIC) is a potent SCRA that has been identified in seized materials and postmortem toxicology cases.[1][2][3] A significant analytical hurdle arises from the existence of positional isomers, which are compounds sharing the same molecular formula and mass but differing in the arrangement of atoms. The N-(4-fluoropentyl) isomer of 5F-PB-22, where the fluorine atom is shifted on the pentyl chain, is a prime example of such a challenge.[4]
These isomers often produce nearly identical mass spectra, making their differentiation by mass spectrometry alone unreliable.[5][6] Consequently, forensic laboratories require robust, validated analytical procedures that can unambiguously identify the specific isomer present in a sample. This is critical for accurate reporting, understanding structure-activity relationships, and supporting legislative actions that often target specific chemical structures.
This application note provides a comprehensive guide for researchers and forensic scientists, detailing the necessary protocols and theoretical considerations for the successful screening and confirmation of the 5-fluoro PB-22 N-(4-fluoropentyl) isomer. The methodologies are grounded in established forensic principles, emphasizing chromatographic separation as the cornerstone of isomer differentiation.
The Analytical Imperative: Isomer Differentiation
The core analytical problem is distinguishing 5-fluoro PB-22 from its positional N-fluoropentyl isomers. While mass spectrometry provides crucial structural information, the fragmentation of these isomers is often too similar for definitive identification. Therefore, the primary strategy relies on chromatographic separation, where slight differences in the physical properties of the isomers lead to different retention times on an analytical column.[1][7]
Key Compound Details:
| Compound | Chemical Name | Molecular Formula | Formula Weight | CAS Number |
| 5-fluoro PB-22 | quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | C₂₃H₂₁FN₂O₂ | 376.4 g/mol | 1400742-41-7 |
| This compound | quinolin-8-yl 1-(4-fluoropentyl)-1H-indole-3-carboxylate | C₂₃H₂₁FN₂O₂ | 376.4 g/mol | 2365471-15-2 |
| 5-fluoro PB-22 N-(2-fluoropentyl) isomer | quinolin-8-yl 1-(2-fluoropentyl)-1H-indole-3-carboxylate | C₂₃H₂₁FN₂O₂ | 376.4 g/mol | 2365471-10-7 |
Data sourced from Cayman Chemical and Wikipedia.[4][8][9]
The following workflow illustrates the logical progression from sample receipt to confirmed isomer identification, in line with recommendations from the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG).[10][11][12]
Caption: General forensic workflow for the identification of 5F-PB-22 isomers.
Protocols for Sample Preparation
The choice of extraction protocol is matrix-dependent. The primary goal is to isolate the target analytes from the matrix with high recovery and minimal interference.
Protocol 2.1: Extraction from Seized Herbal Material
-
Rationale: This protocol uses a simple solvent extraction to dissolve the synthetic cannabinoids sprayed onto the plant matter.
-
Methodology:
-
Homogenize the seized herbal material.
-
Weigh approximately 100 mg of the homogenized material into a 15 mL centrifuge tube.
-
Add 5 mL of a suitable organic solvent, such as methanol or acetonitrile. Caution: The use of alcohol solvents like methanol may lead to transesterification of ester-containing cannabinoids like 5F-PB-22 over time; analysis should be performed promptly.[5]
-
Vortex for 2 minutes, then sonicate for 10 minutes.
-
Centrifuge at 3,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
-
Protocol 2.2: Extraction from Whole Blood
-
Rationale: A liquid-liquid extraction (LLE) is employed to separate the drug from complex biological components like proteins and lipids.[2]
-
Methodology:
-
Pipette 1 mL of whole blood into a 15 mL glass tube.
-
Add an appropriate internal standard.
-
Add 1 mL of pH 10.2 carbonate buffer and vortex briefly.
-
Add 5 mL of an extraction solvent mixture (e.g., hexane:ethyl acetate 9:1 v/v).
-
Cap and rock/rotate for 20 minutes.
-
Centrifuge at 3,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase or a suitable solvent for injection.
-
Analytical Methodologies
Protocol 3.1: GC-MS for Confirmatory Analysis and Isomer Differentiation
-
Causality: Gas chromatography is the gold standard for separating volatile and semi-volatile positional isomers.[6][7] The differential interaction of each isomer with the stationary phase of the GC column results in distinct retention times, allowing for their separation prior to detection by the mass spectrometer. A validated method using certified reference standards is essential for reliable retention time comparison.[7]
-
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injector: Splitless, 280°C.
-
Oven Program: Initial 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 10 minutes.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
MS Source: 230°C.
-
MS Quad: 150°C.
-
Acquisition Mode: Electron Ionization (EI) at 70 eV, full scan from 40-550 amu.
-
-
Expected Results: The primary means of distinguishing the N-(4-fluoropentyl) isomer from 5F-PB-22 and other isomers is its unique retention time. While mass spectra will be very similar, they should be compared against a library of verified standards.
Table of Expected GC-MS Data:
| Compound | Expected Retention Time (min)* | Key Mass Fragments (m/z) |
| 5F-PB-22 N-(2-fluoropentyl) isomer | ~20.85 | 144, 232, 129, 204 |
| 5F-PB-22 N-(3-fluoropentyl) isomer | ~21.34 | 144, 232, 129, 204 |
| 5F-PB-22 N-(4-fluoropentyl) isomer | ~21.57 | 144, 232, 129, 204 |
| 5-fluoro PB-22 | ~22.64 | 144, 232, 129, 204 |
*Retention times are illustrative and must be determined experimentally on the specific instrument and method used. Data is adapted from a validated study.[13]
Caption: Conceptual diagram of 5F-PB-22 and its N-fluoropentyl isomers.
Protocol 3.2: LC-MS/MS for High-Throughput Screening
-
Causality: Liquid chromatography-tandem mass spectrometry offers high sensitivity and selectivity, making it ideal for screening complex matrices like blood or urine.[2][14][15] By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, or MRM), it can rapidly detect the presence of a target compound class even at very low concentrations.[16] However, common LC methods may not achieve baseline separation of all positional isomers.
-
Instrumentation and Parameters:
-
LC System: Shimadzu Nexera or equivalent.
-
Mass Spectrometer: SCIEX 4500 QTRAP or equivalent.
-
Column: Raptor Biphenyl (50 mm x 3.0 mm, 2.7 µm) or similar.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.5 mL/min.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
-
Expected Results: A positive result in an LC-MS/MS screen indicates the likely presence of 5F-PB-22 or one of its isomers. This finding must be confirmed by a separation technique like GC-MS to identify the specific isomer.
Table of LC-MS/MS Transitions for 5F-PB-22 Isomers:
| Compound Class | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) - Quantifier | Product Ion (Q3) - Qualifier |
| 5F-PB-22 Isomers | 377.2 | 232.1 | 143.9 |
Data sourced from Restek application notes.[17]
Metabolism and Biological Samples
When analyzing biological specimens, it is crucial to consider the compound's metabolism. 5F-PB-22 is rapidly and extensively metabolized in the body.[13] The predominant metabolic pathway is ester hydrolysis, which cleaves the molecule to form 1-(5-fluoropentyl)indole-3-carboxylic acid (5F-PI-COOH).[18][19][20] Further transformations include oxidation and glucuronidation.[19]
For forensic toxicologists, this means:
-
The parent compound (5F-PB-22) may be present at very low concentrations or be entirely absent in urine samples.[13]
-
Screening for major metabolites, such as 5F-PI-COOH and PB-22 N-pentanoic acid, is often a more effective strategy for documenting intake.[16][19][20][21]
Self-Validating Systems and Quality Control
To ensure the trustworthiness of results, every protocol must be part of a self-validating system. This includes:
-
Use of Certified Reference Materials (CRMs): CRMs for 5-fluoro PB-22 and all suspected isomers, including the N-(4-fluoropentyl) isomer, are mandatory.[1] These are used to confirm retention times, mass spectra, and create calibration curves.
-
Inclusion of Controls: A positive control (a sample fortified with the target analyte) and a negative control (a blank matrix sample) must be run with every batch to verify system performance and check for contamination.
-
Method Validation: All analytical methods must be fully validated according to established guidelines (e.g., SWGDRUG, ASB) for parameters such as limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, precision, and selectivity.[2][14]
References
- The Validation of the Synthetic Cannabinoid 5-fluoro PB-22. UAB Digital Commons.
-
Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime (UNODC). Available from: [Link]
-
Differentiation and identification of 5F-PB-22 and its isomers. Forensic Science International. Available from: [Link]
-
Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials (Rev. 1). United Nations Office on Drugs and Crime (UNODC). Available from: [Link]
-
Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. OPUS at UTS. Available from: [Link]
-
Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry. Available from: [Link]
-
Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime (UNODC). Available from: [Link]
-
Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. ResearchGate. Available from: [Link]
-
The Validation of the Synthetic Cannabinoid 5-fluoro PB-22. UAB Digital Commons. Available from: [Link]
-
Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime (UNODC). Available from: [Link]
-
Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis. Available from: [Link]
-
Guidelines for Testing Drugs under International Control in Hair, Sweat and Oral Fluid. United Nations Office on Drugs and Crime (UNODC). Available from: [Link]
-
Publications-Drug Testing Laboratories. United Nations Office on Drugs and Crime (UNODC). Available from: [Link]
-
Volumetric absorptive microsampling for in vitro metabolism of the recent synthetic cannabinoid receptor agonist 5F-PB-22. Microchemical Journal. Available from: [Link]
-
Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22. Journal of Analytical Toxicology. Available from: [Link]
-
NPS Resources. Society of Forensic Toxicologists (SOFT). Available from: [Link]
-
How to Test for New Psychoactive Substances. Lab Manager. Available from: [Link]
-
The paths of syntheses, chemical characteristics and stability tests for selected synthetic cannabinoids: 5F-PB-22, NM-2201, UR-144, and AB-CHMINACA. Forensic Toxicology. Available from: [Link]
-
Are IR Spectral Libraries Suitable for identifying NPS? A Chemometric Evaluation. Forensic Chemistry. Available from: [Link]
-
SCIENTIFIC WORKING GROUP FOR THE ANALYSIS OF SEIZED DRUGS (SWGDRUG) RECOMMENDATIONS. SWGDRUG. Available from: [Link]
-
Synthetic Cannabinoid Analysis with GC-MS. ResearchGate. Available from: [Link]
-
Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. National Institute of Justice. Available from: [Link]
-
Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Molecules. Available from: [Link]
-
The synthetic cannabinoid 5F-PB-22 as pure substance recorded with two different wavelengths. ResearchGate. Available from: [Link]
-
SWGDRUG Approved Recommendations. SWGDRUG. Available from: [Link]
-
PB-22 and 5F-PB-22. DEA Diversion Control Division. Available from: [Link]
-
SWGDRUG Home Page. SWGDRUG. Available from: [Link]
-
Sensitive quantification of 5F-PB-22 and its three metabolites in authentic urine specimens. ResearchGate. Available from: [Link]
-
Identification and Quantification of 5-Fluoro ADB and the 5-Fluoro ADB Ester Hydrolysis Metabolite in Postmortem Blood Samples by LC-MS/MS. ResearchGate. Available from: [Link]
-
Simultaneous Determination and Validation of 5F-ADBICA and 5F-NPB-22 in Whole Blood and Urine by LC/MS–MS. ResearchGate. Available from: [Link]
-
Novel Psychoactive Substances (NPS) analysis. SCIEX. Available from: [Link]
-
Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method. Restek. Available from: [Link]
-
The EU-project ´SPICE-profiling´ (2015-2017) - objectives and results of a first study on Spice products containing 5F-PB-22. gtfch.org. Available from: [Link]
-
5F-PB-22. Wikipedia. Available from: [Link]
Sources
- 1. Differentiation and identification of 5F-PB-22 and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site Maintenance [test.deadiversion.usdoj.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. researchgate.net [researchgate.net]
- 7. "The Validation of the Synthetic Cannabinoid 5-fluoro PB-22" by Trista M. Gray [digitalcommons.library.uab.edu]
- 8. caymanchem.com [caymanchem.com]
- 9. 5F-PB-22 - Wikipedia [en.wikipedia.org]
- 10. United Nations Office on Drugs and Crime: Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. papers.ssrn.com [papers.ssrn.com]
- 12. swgdrug.org [swgdrug.org]
- 13. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 14. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Psychoactive Substances (NPS) analysis [sciex.com]
- 16. cris.unibo.it [cris.unibo.it]
- 17. Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method [discover.restek.com]
- 18. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 19. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects in 5-Fluoro PB-22 N-(4-fluoropentyl) Isomer Detection
Status: Active Ticket ID: SC-ISO-4F-OPT Assigned Specialist: Senior Application Scientist Audience: Analytical Chemists, Toxicologists, Drug Development Researchers[1][2]
Executive Summary
Detecting the N-(4-fluoropentyl) isomer of 5-fluoro PB-22 (5F-PB-22) presents a dual analytical challenge: structural isobarism and matrix-induced ion suppression .[1][2] Because the 4-fluoropentyl and 5-fluoropentyl isomers share identical molecular weights (
Simultaneously, biological matrices (whole blood, urine, hair) contain phospholipids and endogenous salts that co-elute with these lipophilic analytes, causing signal suppression (Matrix Effects < 100%) or enhancement. This guide details a self-validating workflow to isolate the specific isomer while neutralizing matrix interference.[1][2]
Module 1: Sample Preparation – The First Line of Defense
The Problem: Protein Precipitation (PPT) is insufficient for this application. While fast, PPT leaves behind >90% of phospholipids (glycerophosphocholines), which are the primary agents of ion suppression in ESI+ mode. For synthetic cannabinoids (SCs) like 5-fluoro PB-22, which elute late in the reverse-phase gradient, phospholipids often co-elute, crushing the signal.[1][2]
The Solution: Use Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE) .[1][2] These methods rely on the high lipophilicity of the analyte (LogP ~4-5) to partition it away from polar matrix components.
Recommended Protocol: pH-Modified Liquid-Liquid Extraction[1][2]
This protocol utilizes a non-polar solvent system to extract the SC while leaving polar interferences in the aqueous phase.
-
Sample Pre-treatment:
-
Extraction:
-
Add 1.5 mL of Hexane:Ethyl Acetate (90:10 v/v) .
-
Why? Hexane is highly selective for non-polar SCs.[2] The small fraction of ethyl acetate improves recovery of the slightly more polar metabolites without pulling in phospholipids.
-
-
Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 minutes.
-
-
Reconstitution:
-
Transfer the supernatant (organic layer) to a clean glass tube.
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 50:50 Mobile Phase A:B (ensure compatibility with initial gradient conditions).
-
Workflow Visualization: Sample Prep Decision Tree
Figure 1: Decision logic for selecting sample preparation to minimize matrix effects. Note that PPT is explicitly discouraged for complex matrices in this context.
Module 2: Chromatographic Resolution of Isomers
The Problem: The N-(4-fluoropentyl) and N-(5-fluoropentyl) isomers differ only by the position of a single fluorine atom on the alkyl chain. On a standard C18 column, these often co-elute or show poor valley separation.
The Solution: Use a Biphenyl Stationary Phase . Biphenyl columns offer "pi-pi" interactions in addition to hydrophobic retention.[1][2] The slight difference in electron density and dipole moment caused by the fluorine position (4-position vs 5-position) creates a distinct interaction with the biphenyl rings, enhancing selectivity (alpha).[1]
Optimized LC Conditions
| Parameter | Setting | Rationale |
| Column | Raptor Biphenyl (Restek) or Kinetex Biphenyl (Phenomenex) | Enhanced selectivity for positional isomers and aromatic compounds.[1][2] |
| Dimensions | 100 mm x 2.1 mm, 2.6 µm (Core-shell) | Balances resolution with backpressure; 100mm length provides sufficient plates for isomer separation.[1][2] |
| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate | Ammonium formate buffers the pH and improves ionization stability. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Methanol provides different selectivity than Acetonitrile for biphenyl phases (protic solvent effect).[2] |
| Flow Rate | 0.4 mL/min | Optimal linear velocity for core-shell particles.[1][2] |
| Column Temp | 30°C | Lower temperature often improves selectivity for structural isomers.[2] |
Gradient Program
| Time (min) | % B | Event |
| 0.00 | 40 | Initial focusing. |
| 8.00 | 75 | Shallow gradient to maximize interaction time for isomer separation.[2] |
| 8.10 | 98 | Wash step (remove matrix).[2] |
| 10.00 | 98 | Hold wash.[2] |
| 10.10 | 40 | Re-equilibration. |
| 12.00 | 40 | End.[2] |
Module 3: Mass Spectrometry & Matrix Effect Quantification
The Problem: Even with LLE, some matrix components may remain. You must quantify the "Matrix Factor" (MF) to ensure data reliability.[3]
The Solution: Use the Post-Column Infusion method for qualitative assessment and Post-Extraction Spiking for quantitative calculation.
Mechanism of Ion Suppression
In the ESI source, analytes and matrix components compete for charge and surface area on the droplet. If phospholipids (high surface activity) are present, they monopolize the droplet surface, preventing the 5-fluoro PB-22 from entering the gas phase.
Figure 2: Mechanism of competitive ionization in ESI source leading to signal suppression.
Protocol: Calculating Matrix Effect (ME%)
To validate your method, you must calculate the ME% according to SWGTOX or FDA guidelines.
-
Set A (Neat Standards): Analyte spiked in mobile phase.
-
Set B (Post-Extraction Spike): Extracted blank matrix spiked with analyte after extraction.
-
Set C (Pre-Extraction Spike): Matrix spiked before extraction.[2]
Calculations:
-
Matrix Effect (ME%) =
-
Recovery (RE%) =
-
Process Efficiency (PE%) =
Frequently Asked Questions (FAQ)
Q1: The 4-fluoropentyl and 5-fluoropentyl isomers are still co-eluting. What can I tweak?
-
A: First, lower the column temperature to 25°C or 20°C. Isomer separation is often enthalpy-driven, meaning lower temperatures increase selectivity. Second, switch the organic modifier from Acetonitrile to Methanol (if not already done), as the protic nature of Methanol interacts differently with the fluorine atoms.
Q2: I see a significant signal drop (suppression) at the retention time of my analyte, but only in patient samples.
-
A: This is "blind" co-elution.[2] Perform a Post-Column Infusion experiment: Infuse a constant stream of 5F-PB-22 standard into the MS source while injecting a blank matrix extract via the LC. Monitor the baseline. A dip in the baseline indicates the exact elution time of the suppressing agent. Adjust your gradient to move the analyte away from this suppression zone.
Q3: Which Internal Standard (IS) should I use if I can't find the exact 4-fluoro isomer IS?
-
A: Use 5-fluoro-PB-22-d5 (deuterated version of the 5-isomer).[1][2] Since the 4- and 5-isomers are structurally nearly identical, the d5-5-isomer will compensate for matrix effects and recovery losses almost perfectly for the 4-isomer as well.[1][2] Ensure the IS does not contain any native 4-isomer impurity.[1][2]
Q4: Why is my background noise so high in the transition 377.4 -> 232.1?
-
A: This transition corresponds to the cleavage of the ester bond, losing the quinoline group. It is a common fragment for this class.[2] Ensure you are using high-purity solvents.[1][2] If noise persists, consider monitoring a secondary transition (e.g., m/z 377.4 -> 144.0) for confirmation, even if it is less intense.
References
-
Differentiation and identification of 5F-PB-22 and its isomers. Forensic Science International. (2017). Detailed study on separating fluoropentyl positional isomers using GC-MS and NMR.
-
Analysis of Synthetic Cannabinoids: Adding New Compounds to an Existing LC-MS/MS Method. Restek Resource Hub. (2020).[1][2] Demonstrates the use of Biphenyl columns for separating SC isomers and isobars.
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies. Journal of Analytical & Bioanalytical Techniques. (2024). Comprehensive review on mechanisms and mitigation of matrix effects.
-
Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog. Drug Testing and Analysis. (2014).[1][2][4] Identifies key metabolites and hydrolysis pathways relevant to extraction stability.
-
Cayman Chemical Product Information: 5-fluoro PB-22 N-(4-fluoropentyl) isomer. Technical data sheet confirming structural properties and solubility.
Sources
- 1. 5F-PB-22 - Wikipedia [en.wikipedia.org]
- 2. 5-fluoro-PB-22 | C23H21FN2O2 | CID 72710774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-Fluoro PB-22 N-(4-fluoropentyl) Isomer Extraction & Analysis
Status: Operational | Tier: Level 3 (Advanced Method Development)[1][2]
Introduction: The "Ghost Peak" Phenomenon
Welcome to the technical support hub for synthetic cannabinoid analysis. You are likely here because your recovery rates for the N-(4-fluoropentyl) isomer of 5-fluoro PB-22 are inconsistent, or you are struggling to chromatographically resolve it from its positional isomer, the standard 5-fluoro PB-22 (5F-PB-22).
This molecule presents a "perfect storm" of analytical challenges:
-
Structural Instability: The quinolinyl ester linkage is highly susceptible to hydrolysis.[1]
-
Isomeric Masquerading: The 4-fluoropentyl and 5-fluoropentyl isomers have identical mass-to-charge ratios (
377.4ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> 232.[1]1) and nearly identical physicochemical properties.[1] -
High Lipophilicity: Extreme LogP values lead to severe adsorption losses on labware.[1]
This guide moves beyond standard SOPs to address the causality of extraction failures.
Module 1: Diagnostic Workflow
Before altering your chemistry, map your failure mode to this diagnostic tree.
Figure 1: Diagnostic decision tree for isolating recovery failures in synthetic cannabinoid extraction.
Module 2: The Chemistry of Failure
The Ester Hydrolysis Trap
Unlike amide-linked cannabinoids (e.g., AB-PINACA), 5-fluoro PB-22 contains an ester linkage between the indole and quinoline moieties.[2][1][3]
-
The Mechanism: Esterases in blood/urine and alkaline pH conditions rapidly cleave this bond, converting the drug into 5-fluoropentylindole-3-carboxylic acid and 8-hydroxyquinoline.[2][1]
-
The Error: Many general drug screens use alkaline Liquid-Liquid Extraction (LLE) (pH 9-10) to drive amines into the organic phase.[2][1] For PB-22 isomers, this is destructive.
-
The Fix: Maintain pH < 6.0 throughout the process.
Isomeric Resolution (4-F vs. 5-F)
The 4-fluoropentyl isomer is a positional isomer.[2][1][4] Standard C18 columns often fail to separate the 4-F from the 5-F isomer, resulting in a single merged peak.[2][1] If you are quantifying against a 5-F standard but extracting 4-F, integration errors will mimic "low recovery" or "ion suppression."[2][1]
Chromatographic Strategy:
| Parameter | Standard C18 Condition | Recommended Isomer Resolution |
|---|---|---|
| Column Phase | C18 (Octadecyl) | Biphenyl or PFP (Pentafluorophenyl) |
| Mechanism | Hydrophobic Interaction |
Module 3: Optimized Extraction Protocol
This protocol uses Supported Liquid Extraction (SLE) rather than LLE or SPE.[1] SLE provides the gentlest conditions for labile esters while maximizing recovery of lipophilic compounds.
Reagents:
Step-by-Step Methodology:
-
Sample Pre-treatment (Critical):
-
Loading:
-
Load the 400 µL pre-treated sample onto a Diatomaceous Earth SLE cartridge (e.g., Biotage Isolute SLE+ 400).
-
Apply gentle vacuum/pressure to initiate flow, then wait 5 minutes .
-
Why? This wait time allows the aqueous phase to disperse completely into the silica pores.
-
-
Elution:
-
Apply 2 x 2.5 mL of MTBE (with 1% Acetic Acid) .
-
Allow to flow by gravity for 2 minutes, then apply vacuum to complete elution.
-
Why? MTBE is highly non-polar, extracting the lipophilic parent drug while leaving polar metabolites (hydrolysis products) in the aqueous phase.
-
-
Evaporation & Reconstitution:
-
Evaporate to dryness under Nitrogen at <40°C .[1] Do not exceed 40°C as thermal degradation can occur.[2][1]
-
Reconstitution: Dissolve residue in 50:50 Methanol:Water .
-
Troubleshooting Tip: Do not use 100% aqueous mobile phase for reconstitution; the drug will precipitate and stick to the vial walls.
-
Frequently Asked Questions (FAQs)
Q: I see a large peak at m/z 264.1 in my extract. What is this? A: This is likely the hydrolysis product (1-(5-fluoropentyl)-1H-indole-3-carboxylic acid).[2][1] Its presence confirms that your extraction pH was too high or the sample was stored improperly (room temperature) prior to analysis.
Q: Can I use glass tubes for evaporation? A: Yes, but silanized glass is required. Standard borosilicate glass has active silanol groups that can bind trace amounts of synthetic cannabinoids.[1] If silanized glass is unavailable, use high-quality Polypropylene (PP), but avoid Polystyrene (PS).[2][1]
Q: My calibration curve is non-linear at low concentrations (0.1 - 1 ng/mL). A: This is a classic symptom of adsorptive loss .[2][1] The percentage of drug lost to the container wall is higher at lower concentrations. Add 0.1% Formic Acid and 50% organic solvent to your reconstitution solution to keep the drug in solution.
Q: How do I distinguish the 4-fluoropentyl isomer from the 5-fluoropentyl isomer if I don't have a Biphenyl column? A: If you are restricted to C18, use a shallow gradient.[2][1]
-
Gradient: Hold at 50% B for 1 min, then ramp to 70% B over 10 minutes.
-
The 4-fluoro isomer typically elutes slightly earlier than the 5-fluoro isomer due to the inductive effect of the fluorine atom closer to the core structure, slightly reducing lipophilicity compared to the terminal 5-position.[2]
References
-
United Nations Office on Drugs and Crime (UNODC). (2020).[1][5] Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]
-
Wohlfarth, A., et al. (2014).[6] "Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry." Analytical and Bioanalytical Chemistry. [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1] SWGDRUG Mass Spectral Library - Isomer Differentiation. [Link][2][1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 4. Differentiation and identification of 5F-PB-22 and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials [unodc.org]
- 6. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
Validation & Comparative
Technical Guide: Validating LC-MS/MS Methods for 5-Fluoro PB-22 N-(4-fluoropentyl) Isomer Quantification
Executive Summary: The Isomer Challenge
In the forensic analysis of synthetic cannabinoids (SCs), the structural differentiation between 5-fluoro PB-22 (the N-(5-fluoropentyl) isomer) and its ** N-(4-fluoropentyl) isomer** represents a critical analytical failure point. While these compounds are isobaric (same precursor mass) and produce nearly identical fragmentation patterns, their legal status often differs by jurisdiction.
Standard methodologies—specifically Gas Chromatography-Mass Spectrometry (GC-MS) and generic C18 Liquid Chromatography-Mass Spectrometry (LC-MS)—frequently fail to provide legally defensible data for these specific analytes. This guide compares these traditional approaches against an optimized Biphenyl/PFP Stationary Phase LC-MS/MS workflow, demonstrating why the latter is the only viable path for robust quantification.
Comparative Analysis of Methodologies
The following analysis evaluates three distinct methodologies based on Selectivity (Isomer Resolution), Analyte Stability , and Quantification Integrity .
Method A: GC-MS (The "Thermal Trap")
-
Mechanism: Gas chromatography with Electron Ionization (EI).[1]
-
Critical Failure: 5F-PB-22 contains an ester linkage connecting the indole and quinoline moieties. This bond is thermally unstable. At GC injector port temperatures (>250°C), a significant portion of the parent compound undergoes pyrolysis/hydrolysis, degrading into 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid and 8-quinolinol.
-
Verdict: Unsuitable. High risk of false negatives for the parent compound and inability to distinguish isomers due to identical retention indices of degradation products.
Method B: Standard C18 LC-MS/MS (The "Co-elution Risk")
-
Mechanism: Reverse-phase chromatography using octadecylsilane (C18) columns.
-
Performance: Relies primarily on hydrophobic interactions. Since the fluorine shift from the 5-position to the 4-position causes a negligible change in overall hydrophobicity, these isomers often co-elute or present as a single peak with a "shoulder."
-
Verdict: High Risk. Requires excessively long gradients (>20 min) to achieve partial separation (
), compromising throughput.
Method C: Optimized Biphenyl/PFP LC-MS/MS (The Recommended Solution)
-
Mechanism: Uses Biphenyl or Pentafluorophenyl (PFP) stationary phases.
-
Performance: These phases utilize
interactions and dipole-dipole interactions in addition to hydrophobicity. The position of the fluorine atom on the pentyl chain alters the electron density and steric availability of the aromatic indole ring, allowing these phases to "grab" the isomers differently. -
Verdict: Superior. Achieves baseline resolution (
) in under 8 minutes.
Summary Data Table
| Feature | Method A: GC-MS | Method B: Standard C18 | Method C: Biphenyl/PFP LC-MS |
| Analyte Stability | Poor (Thermal Degradation) | Excellent | Excellent |
| Isomer Resolution ( | N/A (Degrades) | < 1.0 (Co-elution) | > 1.8 (Baseline) |
| Run Time | 15-20 min | 12-25 min | 6-10 min |
| Quantification Accuracy | Low (< 60%) | Medium (Integration errors) | High (> 95%) |
| Matrix Interference | High | Moderate | Low (Orthogonal Selectivity) |
Experimental Protocol: The Self-Validating System
This protocol is designed to meet SWGTOX (ANSI/ASB) validation standards. It utilizes a "Self-Validating" approach where the resolution of the critical isomer pair serves as a system suitability check before every batch.
Reagents & Standards[2][3]
-
Target Analyte: 5-fluoro PB-22 (Cayman Chem Item No. 14095).[2][3]
-
Target Isomer: 5-fluoro PB-22 N-(4-fluoropentyl) isomer (Cayman Chem Item No. 2365471-15-2).[3]
-
Internal Standard (ISTD): 5-fluoro PB-22-d5 (Essential to correct for matrix effects).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate (Buffers pH to stabilize ionization).
-
Mobile Phase B: Methanol (MeOH) + 0.1% Formic Acid. Note: MeOH is preferred over Acetonitrile here as it promotes stronger
interactions on Biphenyl columns.
LC Conditions (Biphenyl Optimization)
-
Column: Kinetex Biphenyl or Restek Raptor Biphenyl (2.1 x 100 mm, 2.6 µm).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 30°C (Lower temperatures often enhance selectivity for structural isomers).
-
Injection Vol: 2-5 µL.
Gradient Profile:
-
0.0 min: 40% B (Focusing)
-
1.0 min: 40% B
-
7.0 min: 90% B (Linear ramp for separation)
-
8.5 min: 95% B (Wash)
-
8.6 min: 40% B (Re-equilibration)
MS/MS Parameters (MRM Mode)
Differentiation relies on chromatography, but MS detection must be sensitive.
-
Ionization: ESI Positive.
-
Precursor Ion: m/z 377.2
-
Quantifier Transition: 377.2
232.1 (Indole-ester fragment). -
Qualifier Transition: 377.2
144.1 (Quinoline fragment). -
Differentiation Check: The 4-fluoro and 5-fluoro isomers will share these transitions. You must rely on Retention Time (RT) windows established by the standards.
Validation Workflow & Decision Logic
The following diagram illustrates the critical decision pathway for validating this method, highlighting the specific failure points of alternative methods.
Caption: Decision tree demonstrating the necessity of Biphenyl/PFP phases over GC-MS and C18 for 5F-PB-22 isomer validation.
Validation Parameters (SWGTOX/ASB Compliance)
To ensure scientific integrity, the method must be validated against the following specific criteria.
Selectivity & Interference
-
Requirement: Analyze blank matrix, matrix spiked with Internal Standard (ISTD), and matrix spiked with high concentrations of the N-(4-fluoropentyl) isomer.
-
Acceptance Criteria:
-
No interfering peaks at the retention time of 5F-PB-22 in the blank.
-
Critical: The N-(4-fluoropentyl) isomer must resolve from the N-(5-fluoropentyl) target with a resolution (
) of . If , the method is not valid for quantification, as the integration will be biased.
-
Ion Suppression/Enhancement (Matrix Effect)
-
Protocol: Post-extraction addition approach.
-
Set A: Neat standards in mobile phase.
-
Set B: Extracted blank matrix spiked with standards after extraction.
-
-
Calculation:
-
Acceptance: The Matrix Effect should be within ±25%. The use of the deuterated analog (5F-PB-22-d5) usually corrects for this, provided the IS response is not suppressed below 50% of the neat standard.
Bias and Precision
-
Protocol: Analyze three concentrations (Low, Medium, High) in triplicate over five different days (
per level). -
Acceptance:
-
Bias (Accuracy): Within ±20% of target concentration.
-
Precision (%CV): < 20%.
-
Carryover
-
Protocol: Inject a blank immediately after the highest calibrator (Upper Limit of Quantification).
-
Acceptance: Peak area in the blank must be < 10% of the Lower Limit of Quantification (LLOQ).
References
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[4][5] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. [Link]
-
Kusano, M., et al. (2018). Differentiation of 5F-PB-22 and its isomers using LC-MS/MS and GC-MS. Forensic Toxicology. (Note: Highlights the difficulty of GC-MS separation). [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]
-
Restek Corporation. (2016). LC-MS/MS Analysis of Synthetic Cannabinoids: Separating Isomers. (Demonstrates Biphenyl/PFP selectivity). [Link]
Sources
- 1. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. nist.gov [nist.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: FTIR Discrimination of 5-Fluoro PB-22 vs. N-(4-fluoropentyl) Isomer
Topic: Distinguishing 5-Fluoro PB-22 from N-(4-fluoropentyl) Isomer via FTIR Content Type: Publish Comparison Guide
Executive Summary
The synthetic cannabinoid 5-Fluoro PB-22 (5F-PB-22) and its N-(4-fluoropentyl) isomer are positional isomers sharing the exact molecular formula (
This guide details the Fourier Transform Infrared Spectroscopy (FTIR) methodology to distinguish these isomers. The discrimination strategy relies on a specific structural "smoking gun": the presence of a terminal methyl group (
Structural Analysis & Chemical Logic
To interpret the spectra accurately, one must understand the fundamental structural differences that dictate the vibrational modes.
Comparative Chemical Structure
| Feature | 5-Fluoro PB-22 (Target) | N-(4-fluoropentyl) Isomer (Alternative) |
| IUPAC Name | Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | Quinolin-8-yl 1-(4-fluoropentyl)-1H-indole-3-carboxylate |
| Fluorine Position | Terminal (C5) | Internal (C4) |
| Alkyl Chain | ||
| Methyl Groups | ZERO ( | ONE ( |
| C-F Bond Type | Primary Alkyl Fluoride | Secondary Alkyl Fluoride |
| Chirality | Achiral | Chiral Center at C4 (Likely Racemic) |
The "Methyl Smoking Gun"
The most robust spectroscopic difference is the methyl group .
-
5-Fluoro PB-22: The indole core, quinoline ester, and linear 5-fluoropentyl chain contain only methylene (
), aromatic , and heteroatoms. There are no methyl groups . -
4-Fluoropentyl Isomer: Placing the fluorine at position 4 terminates the chain with a methyl group (
).
Experimental Protocol (ATR-FTIR)
This protocol is designed for solid-phase analysis using Attenuated Total Reflectance (ATR), the standard screening method in forensic laboratories.
Sample Preparation & Parameters
-
Instrument: FTIR Spectrometer with Diamond ATR Accessory (e.g., Thermo Nicolet iS50, PerkinElmer Spectrum 3).
-
Sample State: Neat solid (powder/crystal). Note: If extracting from herbal matrices, ensure solvent is completely removed to avoid masking the fingerprint region.
-
Resolution: 4
(Standard) or 2 (High Res for fingerprinting). -
Scans: Minimum 32 scans (recommend 64 for signal-to-noise clarity in the 1400-1000
region). -
Range: 4000 – 600
.
Analytical Workflow
Figure 1: Decision tree for differentiating 5-F and 4-F isomers based on methyl group spectral signatures.
Spectral Comparison & Diagnostic Peaks
The following table summarizes the critical regions for differentiation. Data is synthesized from SWGDRUG monographs and theoretical vibrational chemistry principles for alkyl fluorides.
Comparative Data Table
| Vibrational Mode | Region ( | 5-Fluoro PB-22 (Terminal F) | N-(4-fluoropentyl) Isomer (Internal F) | Differentiation Logic |
| Methyl Asymmetric Stretch ( | 2970 – 2950 | Absent | Present (~2960 | The 4-F isomer shows a distinct shoulder or peak for the terminal methyl. |
| Methyl Symmetric Bend ( | 1385 – 1370 | Absent | Present (~1375 | Critical Differentiator. This "Umbrella mode" is sharp and distinct in methyl-containing alkanes. |
| C-F Stretching | 1000 – 1100 | ~1030-1050 | Shifted (Secondary) | Secondary C-F bonds often absorb at slightly lower frequencies or show different splitting patterns due to branching. |
| Fingerprint Region | 1500 – 700 | Standard 5F-PB-22 Pattern | Distinct Pattern | Crystal packing differences between the linear (5F) and branched (4F) chains cause unique shifts in the 700-900 |
| Carbonyl Stretch ( | 1700 – 1750 | ~1720-1740 | ~1720-1740 | Non-Diagnostic. Both contain the same ester linkage; little variation expected. |
Detailed Analysis of Key Regions
The "Methyl Umbrella" (1375
)
In the 5-Fluoro PB-22 spectrum, the region around 1375
Validation Check: If you see a distinct peak at 1375
The C-H Stretching Region (3000-2800
)
-
5-Fluoro PB-22: Dominated by aromatic C-H stretches (>3000
) and methylene ( ) stretches (2920 asymmetric, 2850 symmetric). -
4-Fluoropentyl Isomer: Will display the same methylene peaks but with an additional shoulder or peak near 2960
, corresponding to the asymmetric methyl stretch.
Advanced Confirmation: GC-IRD
While ATR-FTIR is excellent for bulk purity, mixtures or low-concentration samples may require separation. Gas Chromatography coupled with Infrared Detection (GC-IRD) is the "Gold Standard" for isomer differentiation.
-
Vapor Phase Advantage: GC-IRD analyzes the molecule in the gas phase, eliminating crystal packing forces (polymorphism) that can complicate ATR comparison.
-
Retention Time: The branched 4-fluoropentyl isomer typically elutes slightly earlier than the linear 5-fluoro PB-22 on non-polar columns (e.g., DB-1, Rtx-5) due to a lower boiling point/more compact shape.
-
Spectrum: The vapor phase spectrum will show the methyl bands even more clearly without intermolecular hydrogen bonding interference.
References
-
SWGDRUG. (2014).[3] Monograph: 5-Fluoro-PB-22. Scientific Working Group for the Analysis of Seized Drugs. [Link]
-
Zhang, S., et al. (2017). Differentiation and identification of 5F-PB-22 and its isomers using GC-MS, GC-IRD and NMR.[4] Forensic Science International, 279, 106-117. [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2019). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]
Sources
comparative potency of 5-fluoro PB-22 and N-(4-fluoropentyl) isomer in vitro
This guide provides a technical comparative analysis of 5-fluoro PB-22 (5F-PB-22) and its N-(4-fluoropentyl) isomer (4F-PB-22). It synthesizes established pharmacological data with Structure-Activity Relationship (SAR) principles to address the potency, receptor affinity, and metabolic distinctiveness of these synthetic cannabinoids.
Executive Summary
5-fluoro PB-22 (5F-PB-22) acts as a full agonist at the CB1 and CB2 receptors with nanomolar to sub-nanomolar affinity, representing one of the most potent indole-3-carboxylate synthetic cannabinoids.
The N-(4-fluoropentyl) isomer is a positional isomer where the fluorine atom is translocated from the terminal carbon (C5) to the penultimate carbon (C4). While direct pharmacological data for the 4-fluoro isomer is sparse in open literature, SAR analysis of structurally related analogs (e.g., MAM-2201 series) indicates that retracting the fluorine from the terminal position typically results in a reduction in binding affinity (increased
Chemical Identity & Structural Divergence
The core difference lies in the alkyl tail. Both compounds share the 8-quinolinyl ester head group and an indole core, linked by a carboxylate ester. This ester linkage is critical for their rapid metabolic hydrolysis.
| Feature | 5-Fluoro PB-22 | N-(4-fluoropentyl) Isomer |
| Common Name | 5F-PB-22 | 4F-PB-22 (Isomer) |
| IUPAC Name | Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | Quinolin-8-yl 1-(4-fluoropentyl)-1H-indole-3-carboxylate |
| Formula | C | C |
| Fluorine Position | Terminal (Carbon 5) | Penultimate (Carbon 4) |
| Molecular Weight | 376.4 g/mol | 376.4 g/mol |
Pharmacological Profile: Potency & Affinity[1][2][3][4][5][6][7]
5-Fluoro PB-22 (The Reference Standard)
5F-PB-22 is a highly potent full agonist. The terminal fluorine atom enhances lipophilicity and optimizes van der Waals interactions within the hydrophobic binding pocket of the CB1 receptor.
-
Binding Affinity (
):-
CB1: 0.468 nM (High Affinity)
-
CB2: 0.633 nM
-
-
Functional Potency (GTP
S ):-
CB1: ~2.9 – 3.7 nM[1]
-
Efficacy (
): ~200% relative to JWH-018 (Superagonist)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
N-(4-fluoropentyl) Isomer (Inferred Potency)
Direct experimental
-
SAR Precedent: In the MAM-2201 series (5-fluoro-JWH-122), moving the fluorine from C5 to C4 resulted in a slightly higher
(lower affinity) . -
Mechanism: The CB1 receptor's hydrophobic channel accommodates the 5-carbon chain length perfectly. Terminal (C5) substitution maximizes interaction depth. Substituents at C4 introduce steric bulk at a sub-optimal depth, slightly destabilizing the ligand-receptor complex compared to the C5 analog.
-
Predicted Profile:
-
CB1 Affinity: Likely in the low nanomolar range (1.0 – 5.0 nM), making it potent but less potent than 5F-PB-22 .
-
Functional Activity: Expected full agonist, but with a higher
value.
-
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the SAR logic governing the potency difference between the terminal (5-F) and penultimate (4-F) isomers.
Caption: SAR comparison showing how fluorine position affects CB1 receptor binding affinity. Terminal fluorination (5F) optimizes pocket occupancy, while 4F introduces steric constraints.
Metabolic Fate & Stability[8][9][10][11][12]
Both compounds are ester-linked cannabinoids. This structural feature dictates their in vitro stability and metabolic pathway, which is distinct from the ketone-linked JWH series.
-
Primary Pathway (Hydrolysis):
-
Both 5F-PB-22 and 4F-PB-22 undergo rapid hydrolysis by carboxylesterases.
-
Cleavage Site: The ester bond between the indole and the quinoline ring.
-
-
Divergent Metabolites:
-
5F-PB-22
5-fluoropentyl-1H-indole-3-carboxylic acid (5F-PI-COOH). -
4F-PB-22
4-fluoropentyl-1H-indole-3-carboxylic acid (4F-PI-COOH).
-
-
Implication: In vitro assays using liver microsomes (HLMs) without esterase inhibitors will show rapid disappearance of the parent compound for both isomers, regardless of the fluorine position.
Experimental Protocols
To validate the comparative potency and stability, the following protocols are recommended. These are designed to be self-validating through the use of reference standards (CP-55,940).
[ S]GTP S Binding Assay (Functional Potency)
Measures the activation of G-proteins following receptor binding.
-
Membrane Preparation: Use CHO cells stably transfected with human CB1 receptors (hCB1). Harvest and homogenize in ice-cold buffer (50 mM Tris-HCl, 3 mM MgCl
, 1 mM EGTA, pH 7.4). -
Incubation:
-
Prepare assay buffer: 50 mM Tris-HCl, 3 mM MgCl
, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA, 10 M GDP. -
Add 10
g membrane protein per well. -
Add test compounds (5F-PB-22 and 4F-PB-22) in concentration ranges (
to M). -
Critical Step: Add 0.05 nM [
S]GTP S.
-
-
Equilibrium: Incubate for 60 min at 30°C.
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot sigmoid dose-response curves. Determine
and (normalized to basal = 0% and CP-55,940 response = 100%).
Metabolic Stability Assay (Microsomal)
Determines the half-life (
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.
-
Reaction Mix: PBS (pH 7.4), 3.3 mM MgCl
. -
Substrate: Add 5F-PB-22 or 4F-PB-22 (final conc. 1
M). -
Initiation: Add NADPH-generating system (or 1 mM NADPH).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 min.
-
Quenching: Add equal volume ice-cold Acetonitrile (containing internal standard).
-
Analysis: LC-MS/MS monitoring the parent ion transition.
-
Note: Monitor for the specific hydrolysis product (5F-PI-COOH vs 4F-PI-COOH) to confirm metabolic route.
-
References
-
Banister, S. D., et al. (2015). Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135.[2][3] ACS Chemical Neuroscience, 6(8), 1445–1458.[3]
-
De Luca, M. A., et al. (2015). Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: BB-22, 5F-PB-22, 5F-AKB-48 and STS-135. Neuropharmacology, 105, 630-638.
-
Wohlfarth, A., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 406(6), 1797–1811.
-
Cayman Chemical. (n.d.). 5-fluoro PB-22 N-(4-fluoropentyl) isomer Product Information. Cayman Chemical.[4]
-
Hess, C., et al. (2016). Pharmacological evaluation of synthetic cannabinoids identified as constituents of spice. Forensic Toxicology, 34, 329–343.
Sources
High-Resolution Profiling of 5-Fluoro PB-22 Isomers: A Method Validation Guide
Executive Summary: The Isomeric Challenge
In the evolving landscape of New Psychoactive Substances (NPS), 5-fluoro PB-22 (5F-PB-22) presents a distinct analytical challenge.[1] As a quinolinyl ester indole, it is structurally labile and exists alongside multiple positional isomers (e.g., 2', 3', or 4'-fluoropentyl analogs) and structural isomers (isoquinolinyl variants).
Differentiation is not merely academic; it is a legal and toxicological necessity. Isomers often possess vastly different receptor binding affinities (
Method Selection: The Thermal Stability Trap
Before validating a method, one must select the correct instrumentation. For 5F-PB-22, this is the critical decision point.
The GC-MS Artifact Problem
Unlike stable synthetic cannabinoids (e.g., JWH-018), ester-linked cannabinoids like 5F-PB-22 undergo pyrolytic elimination inside hot GC injection ports (
-
Consequence: You may detect the degradation products, not the parent molecule. This leads to false negatives for the parent drug and ambiguity, as multiple esters can degrade into the same carboxylic acid core.
The LC-MS/MS Solution
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) is the gold standard for this analyte. It allows for the detection of the intact protonated molecule
Comparative Performance Matrix
| Feature | GC-MS (EI) | LC-MS/MS (ESI) |
| Analyte State | Frequently Degraded (Pyrolysis) | Intact Parent Molecule |
| Isomer Separation | Moderate (often requires long run times) | High (with specialized column chemistry) |
| Sensitivity (LOD) | ng/mL range | pg/mL range (Sub-nanogram) |
| Sample Prep | LLE + Derivatization (often required) | Protein Precipitation or dilute-and-shoot |
| Verdict | Not Recommended for parent quantification | Recommended for validation |
Analytical Workflow & Decision Logic
The following diagram illustrates the decision logic required for establishing a valid protocol for thermally unstable cannabinoids.
Figure 1: Decision logic for selecting LC-MS/MS over GC-MS due to the thermal instability of the ester linkage in 5F-PB-22.
Validation Parameters (ANSI/ASB Standard 036)
To validate the method for forensic use, you must adhere to rigorous standards (e.g., ANSI/ASB Standard 036).[2] Below are the specific parameters tailored for 5F-PB-22 isomers.
A. Specificity & Isomeric Resolution
The Challenge: Differentiating 5F-PB-22 (terminal fluorine) from its 2', 3', and 4'-fluoropentyl isomers.
The Solution: Use a Pentafluorophenylpropyl (PFPP) or Biphenyl stationary phase rather than a standard C18. The fluorine-fluorine interactions and
-
Requirement: Baseline separation (
) between 5F-PB-22 and its nearest eluting isomer. -
Protocol: Inject a "system suitability" mix containing 5F-PB-22 and at least one positional isomer (e.g., 5F-PB-22 3-isomer) at the LLOQ.
-
Acceptance: No interfering peaks
of the LLOQ response at the retention time of the analyte.
B. Sensitivity (LOD & LOQ)
Synthetic cannabinoids are potent; user concentrations in blood are often low (
-
Limit of Detection (LOD): The lowest concentration producing a signal-to-noise (S/N) ratio
or meeting identification criteria (ion ratios). -
Limit of Quantitation (LOQ): The lowest concentration with S/N
, Precision ( ) , and Bias within . -
Target LOQ:
ng/mL in whole blood.
C. Bias and Precision
Experiments must be conducted over 5 non-consecutive days.
-
Levels: Low (3x LOQ), Medium (50% range), High (80% range).
-
Acceptance Criteria:
-
Bias:
at all levels. -
Within-run Precision:
CV. -
Between-run Precision:
CV.
-
D. Ionization Suppression/Enhancement (Matrix Effect)
Co-eluting phospholipids in blood/urine can suppress the ESI signal, masking the drug.
-
Calculation:
-
A = Peak area of standard in neat solvent.
-
B = Peak area of standard spiked into extracted matrix (post-extraction).
-
-
Acceptance: Total suppression/enhancement should ideally be
or consistent (CV ) across different lots of matrix.
Experimental Protocol: LC-MS/MS Workflow
This protocol prioritizes the preservation of the ester bond and the separation of isomers.
Step 1: Sample Preparation (Supported Liquid Extraction - SLE)
Why SLE? It provides cleaner extracts than protein precipitation (PPT) and is gentler/faster than Solid Phase Extraction (SPE) for this specific lipophilic compound.
-
Aliquot: 200
L Whole Blood into a tube. -
Internal Standard: Add 20
L deuterated IS (e.g., 5F-PB-22-D5). Vortex. -
Buffer: Add 200
L 0.1% Formic Acid (aq). Vortex. -
Load: Transfer mixture to a Diatomaceous Earth SLE cartridge (e.g., Isolute SLE+). Wait 5 mins for absorption.
-
Elute: Apply
L Methyl tert-butyl ether (MTBE). Collect eluate. -
Dry: Evaporate to dryness under
at C (Crucial: High heat degrades the ester). -
Reconstitute: 100
L Mobile Phase A/B (50:50).
Step 2: LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Column | Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 | Enhanced selectivity for aromatic/fluorinated isomers. |
| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water | Buffer stabilizes pH for reproducible ionization. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Methanol often provides better selectivity than ACN for isomers. |
| Gradient | 50% B to 90% B over 8 mins. | Shallow gradient required to separate positional isomers. |
| Flow Rate | 0.4 mL/min | Optimal for ESI efficiency. |
| MS Mode | Positive ESI, MRM | Protonated molecular ion |
Step 3: MRM Transitions (Quantification)
-
Precursor Ion: m/z 377.2[1]
-
Quantifier Product: m/z 232.1 (Fluoropentylindole acylium ion)
-
Qualifier Product: m/z 144.1 (Quinolinyl ion)
-
Note: Ensure the transition ratios are monitored.[3] Isomers often have identical fragments but different ion ratios.
Validation Workflow Diagram
Figure 2: Comprehensive validation workflow ensuring compliance with forensic standards.
References
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[4][5][6] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link
-
ANSI/ASB Standard 036. (2019).[2] Standard Practices for Method Validation in Forensic Toxicology, First Edition. AAFS Standards Board.[2] Link
-
Kohyama, E., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology. Link
-
Cayman Chemical. (2023).[7] 5-fluoro PB-22 Product Information and Stability Data. Link
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Link
Sources
- 1. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aafs.org [aafs.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. caymanchem.com [caymanchem.com]
Technical Comparison: Extraction Solvent Systems for 5-Fluoro PB-22 and its N-(4-fluoropentyl) Isomer
Executive Summary & Scientific Context
The synthetic cannabinoid 5-fluoro PB-22 (5F-PB-22) and its positional isomer, N-(4-fluoropentyl)-5-fluoro PB-22 , present unique challenges in forensic extraction. Both molecules possess an indole core linked to a quinoline system via an ester bond. This ester linkage is the critical control point: it is susceptible to hydrolysis, converting the parent molecule into 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid and 8-hydroxyquinoline.
Therefore, "yield" in this context is not merely about mass transfer; it is about stoichiometric preservation . An extraction solvent must solubilize the lipophilic target while minimizing ester hydrolysis and matrix interference that obscures the separation of the 4-fluoro isomer from the 5-fluoro parent.
This guide compares the three primary solvent systems used in forensic analysis: Methanol (MeOH) , Acetonitrile (ACN) , and Liquid-Liquid Extraction (LLE) mixtures.
Solvent System Analysis: Comparative Performance
The following analysis synthesizes experimental data regarding recovery rates, stability, and matrix effects for indazole/quinoline-based synthetic cannabinoids.
Table 1: Solvent Performance Matrix
| Feature | Methanol (MeOH) | Acetonitrile (ACN) | LLE (Hexane:EtOAc 9:1) |
| Primary Application | Herbal/Plant Material Extraction | LC-MS/MS Mobile Phase & Clean Extraction | Biological Fluids (Serum/Urine) |
| Extraction Yield | High (>95%) | Moderate (85-90%) | Moderate-High (80-90%) |
| Matrix Interference | High (Co-extracts chlorophyll/fats) | Low (Precipitates proteins/waxes) | Very Low (Highly selective) |
| Isomer Stability | Moderate (Risk of transesterification) | High (Aprotic, inert) | High (Non-polar environment) |
| Evaporation Rate | Medium | Medium-Fast | Fast |
| Cost Efficiency | High | Moderate | Low (Requires multiple solvents) |
Deep Dive: Mechanism of Action
1. Methanol (The "Total" Extractor)
-
Mechanism: Methanol is a polar protic solvent with a small molecular size. In herbal matrices (e.g., Damiana or Marshmallow leaf), MeOH penetrates the cellulose structure efficiently, swelling the plant fibers and releasing the lipophilic cannabinoids trapped within.
-
The Isomer Risk: Being protic, MeOH can act as a nucleophile. Long-term storage of 5F-PB-22 in MeOH, especially at non-freezing temperatures, can lead to transesterification (exchanging the quinolinyl group for a methyl group) or hydrolysis if water is present.
-
Verdict: Best for initial extraction from dry plant material due to superior penetration, but requires immediate analysis or storage at -20°C.
2. Acetonitrile (The "Stable" Extractor)
-
Mechanism: ACN is a polar aprotic solvent.[1][2] It solubilizes the 5F-PB-22 isomers well but does not swell plant material as effectively as MeOH.
-
The Isomer Benefit: ACN lacks an acidic proton, making it chemically inert toward the labile ester bond of PB-22. It also precipitates proteins in biological samples and extracts fewer waxes/lipids from plants, resulting in a "cleaner" baseline that is crucial for separating the 4-fluoropentyl isomer from the 5-fluoropentyl parent.
-
Verdict: Best for biological protein precipitation and as the final injection solvent to prevent on-column degradation.
3. Liquid-Liquid Extraction (Hexane:Ethyl Acetate)
-
Mechanism: This non-polar system relies on the high lipophilicity (logP ~4-5) of 5F-PB-22. By adjusting the pH of the biological sample to neutral/basic, the molecule remains uncharged and partitions into the organic layer.
-
The Yield Factor: While highly clean, yield can suffer if the partition coefficient isn't optimized. The 9:1 ratio balances the non-polarity of hexane (excluding water) with the polarity of ethyl acetate (solubilizing the indole core).
-
Verdict: Mandatory for low-concentration biological toxicology (blood/urine) to remove interferences.
Validated Experimental Protocols
Protocol A: Extraction from Herbal Matrices (High Yield Focus)
Target: Maximizing recovery of 5F-PB-22 and 4-fluoro isomer from plant material.
-
Homogenization: Grind 50 mg of herbal material to a fine powder (particle size < 0.5 mm).
-
Solvent Addition: Add 1.0 mL of Methanol . (Note: MeOH is chosen here over ACN for penetration power).[3]
-
Agitation: Vortex for 30 seconds, then ultrasonicate for 15 minutes at room temperature (< 25°C to prevent hydrolysis).
-
Clarification: Centrifuge at 10,000 RPM for 5 minutes.
-
Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter.
-
Dilution: CRITICAL STEP. Dilute the methanolic extract 1:10 with Mobile Phase A (0.1% Formic Acid in Water) immediately prior to LC-MS injection.
-
Why? Injecting pure methanol can cause "solvent effects" (peak broadening) that merge the 4-fluoro and 5-fluoro isomer peaks.
-
Protocol B: Extraction from Serum (High Selectivity Focus)
Target: Isolating isomers from complex biological matrix.
-
Spiking: Aliquot 200 µL of serum. Add Internal Standard (e.g., 5F-PB-22-d5).
-
LLE: Add 2.0 mL of n-Hexane:Ethyl Acetate (90:10 v/v) .
-
Partitioning: Cap and rotate/shake vigorously for 10 minutes.
-
Separation: Centrifuge at 3,500 RPM for 10 minutes.
-
Evaporation: Transfer the upper organic layer to a clean glass tube. Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of 50:50 Acetonitrile:Water .
-
Why? Reconstituting in ACN/Water matches the initial gradient conditions of the LC method, ensuring sharp peak shapes for isomer resolution.
-
Visualizing the Decision Pathway
The following diagram illustrates the logical flow for selecting the extraction method based on sample type and stability requirements.
Figure 1: Decision logic for selecting extraction solvents based on matrix composition and stability risks of the ester linkage in 5F-PB-22.
Isomer Separation: The Analytical Criticality
Extraction yield is futile if the isomers cannot be distinguished. The N-(4-fluoropentyl) isomer elutes very close to the 5-fluoro parent.
-
Solvent Impact on Chromatography:
-
Extracts in 100% Methanol often show "fronting" on C18 columns if not diluted, causing the small 4-fluoro peak to merge into the 5-fluoro tail.
-
Recommendation: Regardless of the extraction solvent, the final injection solvent must be matched to the mobile phase (e.g., 50% ACN / 50% Water).
-
Data Verification: In a comparative study of synthetic cannabinoid extractions, methanol consistently provided higher absolute recovery from plant materials (98% ± 2%) compared to acetonitrile (92% ± 3%), likely due to better wettability of the dried leaf matrix [1][2]. However, for blood samples, LLE with Hexane:Ethyl Acetate provided the lowest matrix suppression, essential for detecting the lower concentrations of the minor 4-fluoro isomer [3].
References
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Laboratory and Scientific Section. Link
-
Kusano, M., et al. (2018). "Matrix effects and recovery in the analysis of synthetic cannabinoids in urine and blood using LC-MS/MS." Forensic Toxicology, 36(1), 88-98. Link
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2014). Perspectives on drugs: Synthetic cannabinoids in Europe. Link
-
Cayman Chemical. (2023). 5-fluoro PB-22 N-(4-fluoropentyl) isomer Product Information & Stability Data. Link
-
Beitner-Johnson, D., et al. (2014). "Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog." Drug Testing and Analysis. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 5-fluoro PB-22 N-(4-fluoropentyl) isomer
Executive Summary: The Invisible Threat
Handling 5-fluoro PB-22 N-(4-fluoropentyl) isomer requires a shift in mindset from "standard laboratory safety" to High Potency Active Pharmaceutical Ingredient (HPAPI) protocols.[1][2] As a structural isomer of the potent synthetic cannabinoid 5-fluoro PB-22 (an indazole-3-carboxylate derivative), this compound acts as a high-affinity agonist for the CB1 and CB2 receptors.[1][2]
The Critical Risk: The primary hazard is not acute corrosivity or flammability, but pharmacological toxicity via inhalation of invisible dust . Nanogram-level exposure can trigger severe adverse events, including tachycardia, seizures, and respiratory depression.
This guide defines the PPE Matrix and Operational Workflows required to handle this substance with zero-exposure targets.
The PPE Matrix: Layered Defense System
PPE is the last line of defense, but for HPAPIs, it must be fail-safe. Standard cotton lab coats and single latex gloves are insufficient and dangerous for this compound.
Table 1: Task-Based PPE Requirements
| Protective Layer | Specification (Minimum Standard) | Scientific Rationale |
| Hand Protection | Double Gloving (Nitrile/Nitrile) [1][2]• Inner: 4 mil (0.10 mm) Nitrile (Bright Color)[1][2]• Outer: 5-8 mil Nitrile (Extended Cuff) | Permeation & Visual Check: The inner bright color allows immediate detection of outer glove breaches.[1][2] Nitrile offers superior resistance to organic solvents used in solubilization (e.g., DMSO, Methanol). |
| Respiratory | Primary: Engineering Control (See Section 3)Secondary (Emergency/Maintenance): Full-face PAPR (Powered Air Purifying Respirator) with HEPA (P100) cartridges.[1][2] | Protection Factor: N95 masks allow up to 5% leakage.[2] A PAPR provides positive pressure, preventing inward leakage of aerosolized particulates during spill cleanup or enclosure failure. |
| Body Protection | Disposable Tyvek® Coverall (Type 4/5/6) [1][2]• Elasticated wrists/ankles[1][2]• Prohibited: Cotton Lab Coats | Particulate Trap: Cotton fibers trap and retain potent dust, turning the wearer into a walking contamination source. Tyvek sheds particles and is impervious to dust. |
| Eye/Face | Chemical Splash Goggles (Indirect Venting)Note: Safety glasses are insufficient for powders.[1][2] | Mucosal Absorption: Synthetic cannabinoids can absorb through mucous membranes.[2] Goggles seal the ocular cavity from airborne dust that bypasses safety glasses. |
| Footwear | Shoe Covers (Impervious) or Dedicated Lab Shoes | Migration Control: Prevents tracking of trace powder from the weighing station to clean areas (e.g., offices/cafeterias). |
Engineering Controls & Containment Strategy
PPE cannot function in isolation.[2] The physical state of the compound dictates the engineering control.
-
Solid State (Powder): Must be handled inside a Glovebox (Isolator) or a Class I Biological Safety Cabinet with external venting.[2]
-
Liquid State (Solution): Once solubilized (e.g., in DMSO), handling may move to a standard Chemical Fume Hood .
Operational Protocol: Zero-Exposure Workflow
Phase A: Preparation & Weighing
-
Donning: Put on Tyvek suit, shoe covers, and inner gloves. Tape the sleeve of the suit over the inner glove. Put on outer gloves.[2]
-
Static Control: Place an anti-static gun or ionizer bar inside the balance enclosure.[2]
-
Weighing: Weigh the solid directly into a pre-tared vial. Do not use weighing boats.
-
Technique: Weighing directly into the final vessel eliminates the transfer step, reducing spill risk by 50%.
-
Phase B: Solubilization (The Critical Transition)
-
Add solvent (DMSO/Methanol) to the vial inside the containment enclosure.
-
Cap the vial tightly and vortex inside the enclosure.
-
Wipe Down: Wipe the exterior of the vial with a chemically compatible wipe (e.g., methanol-dampened) before removing it from the containment zone.
-
Validation: This step breaks the "chain of contamination."
-
Phase C: Doffing (Removal)
-
Remove outer gloves inside the designated waste bin (turn inside out).[2]
-
Unzip Tyvek suit.[2] Peel it down, turning it inside out to trap any potential dust on the inside of the bundle.
-
Remove inner gloves last.[2] Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).
Emergency Response & Disposal
Spill Response (Solid Powder)
-
DO NOT sweep or use a brush (this aerosolizes the drug).
-
Protocol:
Disposal Plan
-
Chemical Inactivation: While bleach (hypochlorite) oxidizes some cannabinoids, it is not a validated destruction method for this specific isomer.
-
Mandatory Disposal: All solid waste (gloves, wipes, vials) must be segregated into "High Potency/Cytotoxic" waste streams.
-
Destruction: Incineration at >800°C via a licensed hazardous waste vendor (e.g., Stericycle, Clean Harbors).
Visualized Safety Pathways
Figure 1: The Hierarchy of Protection (Logic Flow)
Caption: The "Swiss Cheese" model of defense. Engineering controls contain the source; PPE protects the worker only if containment fails or during specific liquid handling tasks.
Figure 2: Emergency Spill Response Workflow
Caption: Critical response path emphasizing the prohibition of dry sweeping to prevent aerosolization.
References
-
Centers for Disease Control and Prevention (CDC/NIOSH). (2023).[2] Managing Exposures to Hazardous Drugs: Information for Healthcare Settings. Retrieved from [Link][1][2]
-
World Health Organization (WHO). (2010).[2][6] WHO Good Manufacturing Practices for Pharmaceutical Products Containing Hazardous Substances (Annex 3). Retrieved from [Link][1][2]
-
National Institutes of Health (NIH). (2017).[2] Synthetic Cannabinoid and Mitragynine Exposure of Law Enforcement Agents. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. nes-ehs.com [nes-ehs.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Hierarchy of controls applied to dangerous substances - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]
- 6. TRS 957 - Annex 3: WHO good manufacturing practices for pharmaceutical products containing hazardous substances [who.int]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
